molecular formula C7H3BrFNO2S B13245485 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride

Cat. No.: B13245485
M. Wt: 264.07 g/mol
InChI Key: FNXGDGSCGDKJKD-UHFFFAOYSA-N
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Description

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride ( 1934677-97-0) is a valuable chemical building block in organic synthesis and medicinal chemistry. This compound, with the molecular formula C7H3BrFNO2S and a molecular weight of 264.07 g/mol, features a unique combination of a sulfonyl fluoride, a bromo substituent, and a cyano group on a benzene ring . This structure makes it a versatile precursor for the development of more complex molecules, particularly through sulfur(VI) fluoride exchange (SuFEx) chemistry, which is a category of click chemistry used for drug discovery and the synthesis of functional materials . The reactive sulfonyl fluoride group allows it to serve as a key intermediate in the synthesis of sulfonamide derivatives and other sulfur-containing compounds. The bromo and cyano substituents offer additional sites for further functionalization via cross-coupling reactions and nitrile transformation, providing researchers with multiple avenues for molecular design. This product is intended for research applications as a chemical building block and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. For more detailed specifications, including handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C7H3BrFNO2S

Molecular Weight

264.07 g/mol

IUPAC Name

2-bromo-4-cyanobenzenesulfonyl fluoride

InChI

InChI=1S/C7H3BrFNO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H

InChI Key

FNXGDGSCGDKJKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)S(=O)(=O)F

Origin of Product

United States
Foundational & Exploratory

Precision Synthesis of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (CAS 1934677-97-0) represents a high-value scaffold in medicinal chemistry, particularly within the emerging field of SuFEx (Sulfur-Fluoride Exchange) click chemistry. This molecule is a "tri-functional" electrophile, offering three orthogonal handles for diversification:

  • Sulfonyl Fluoride (SO₂F): A latent electrophile reactive toward specific nucleophiles (e.g., Tyrosine/Lysine residues or silyl ethers) under SuFEx conditions.

  • Aryl Bromide (Ar-Br): A classic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Aryl Nitrile (Ar-CN): A precursor for amines, amides, or tetrazoles.

This guide details the robust synthesis of this target, prioritizing the preservation of the ortho-bromo and para-cyano functionalities while installing the sulfonyl fluoride warhead.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the Sandmeyer reaction of the corresponding aniline. Direct electrophilic sulfonation of 3-bromobenzonitrile is ill-advised due to regioselectivity issues (directing effects of Br vs. CN are competing and may not favor the desired 1-position exclusively).

Strategic Logic
  • Starting Material: 4-Amino-3-bromobenzonitrile (CAS 50397-74-5) is commercially available and structurally locks the Br and CN groups in the correct positions.

  • Intermediate: 2-Bromo-4-cyanobenzenesulfonyl chloride . This is the stable, isolable intermediate that allows for purification before the final fluorination.

  • Fluorination: Bifluoride exchange (KHF₂) is selected over KF/18-crown-6 for its superior kinetics and ease of handling in aqueous/organic biphasic systems.

Retrosynthesis cluster_logic Chemo-Selectivity Logic Target 2-Bromo-4-cyanobenzene- 1-sulfonyl fluoride (Target) Int1 2-Bromo-4-cyanobenzene- 1-sulfonyl chloride (Stable Intermediate) Target->Int1 F/Cl Exchange (KHF2) SM 4-Amino-3-bromobenzonitrile (Commercial Starting Material) Int1->SM Sandmeyer Chlorosulfonylation (NaNO2, SO2, CuCl2) Note1 Preserve Ar-Br (Avoid Pd catalysis here) Note2 Preserve Ar-CN (Avoid strong acid hydrolysis)

Figure 1: Retrosynthetic pathway highlighting the Sandmeyer approach to ensure regiochemical fidelity.

Detailed Experimental Protocols

Method A: The "Gold Standard" (Two-Step from Aniline)

This route is recommended for scale-up (>1g) due to the stability of the intermediate and the low cost of reagents.

Step 1: Chlorosulfonylation (Meerwein Modification)

Objective: Convert aniline to sulfonyl chloride via diazonium salt.

  • Reagents:

    • 4-Amino-3-bromobenzonitrile (1.0 equiv)

    • NaNO₂ (1.2 equiv)

    • HCl (conc., excess)

    • SO₂ (gas) or Na₂S₂O₅ (source of SO₂)

    • CuCl₂ (cat., 0.2 equiv)

    • Acetic Acid (AcOH) / Water

Protocol:

  • Diazotization: In a 3-neck flask, suspend 4-amino-3-bromobenzonitrile (1.97 g, 10 mmol) in a mixture of conc. HCl (10 mL) and AcOH (30 mL). Cool to -5°C using an ice/salt bath.

  • Add NaNO₂ (830 mg, 12 mmol) dissolved in minimal water dropwise, maintaining internal temp < 0°C. Stir for 45 mins. The solution should become clear/yellow.

  • Sulfur Dioxide Saturation: In a separate vessel, saturate glacial acetic acid (20 mL) with SO₂ gas (bubbled for 30 mins) OR prepare a saturated solution of Na₂S₂O₅ in water/AcOH. Add CuCl₂[1]·2H₂O (340 mg, 2 mmol).

  • Coupling: Transfer the cold diazonium solution portion-wise into the stirring SO₂/CuCl₂ mixture. Caution: Vigorous evolution of N₂ gas will occur.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Pour the reaction mixture into ice water (200 mL). The sulfonyl chloride product usually precipitates. Filter the solid. If oil forms, extract with DCM (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Yield Expectation: 70-85% of 2-Bromo-4-cyanobenzenesulfonyl chloride.

Step 2: Fluorination (Chloride-Fluoride Exchange)

Objective: Mild conversion of sulfonyl chloride to sulfonyl fluoride.

  • Reagents:

    • Sulfonyl Chloride intermediate (from Step 1)[2]

    • Potassium Bifluoride (KHF₂) (2.5 equiv)

    • Acetonitrile (MeCN) / Water (1:1 ratio)

Protocol:

  • Dissolve the sulfonyl chloride (1.0 equiv) in MeCN (0.2 M concentration).

  • Add a solution of KHF₂ (2.5 equiv) in water (equal volume to MeCN).

  • Stir vigorously at RT for 4-6 hours . Monitor by TLC (the fluoride is typically more polar than the chloride) or 19F NMR.

  • Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry organic phase over Na₂SO₄.[3][4]

  • Purification: Concentrate in vacuo. Flash column chromatography (Hexanes/EtOAc gradient) is usually sufficient, though many sulfonyl fluorides effectively crystallize upon standing.

Method B: Modern One-Pot (DABSO Route)

Recommended for small-scale discovery chemistry (<500 mg) to avoid handling SO₂ gas.

  • Reagents:

    • 4-Amino-3-bromobenzonitrile (1.0 equiv)

    • DABSO (SO₂ surrogate) (0.6 equiv)

    • t-BuONO (Tert-butyl nitrite) (1.5 equiv)

    • NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) or Selectfluor

    • Solvent: MeCN or iPrOH

Protocol:

  • Combine aniline (1.0 equiv), DABSO (0.6 equiv), and t-BuONO (1.5 equiv) in MeCN.

  • Stir at RT for 1 hour (formation of sulfinate).

  • Add NFSI (1.2 equiv) directly to the reaction mixture.

  • Stir for 12 hours at RT.

  • Note: This method avoids the chloride intermediate but can be harder to purify due to sulfonimide byproducts from NFSI.

Critical Parameters & Troubleshooting

ParameterSpecificationWhy it matters?
Temperature (Step 1) < 0°C during diazotizationThe diazonium salt of electron-deficient anilines is unstable; warming causes phenol formation (hydrolysis).
pH Control (Step 2) Neutral to slightly acidic Basic conditions can hydrolyze the sulfonyl fluoride to the sulfonate (Ar-SO₃⁻). KHF₂ buffers this naturally (pH ~3-4).
Regioselectivity Fixed by Starting Material Using 4-amino-3-bromobenzonitrile guarantees the 1,2,4-substitution pattern. Direct sulfonation of the nitrile would yield mixtures.
Safety HCN / HF Potential Acidic hydrolysis of the nitrile (unlikely at RT) could release HCN. KHF₂ releases HF; use plastic/Teflon labware if possible, or glass for short durations.

Characterization Data (Expected)

To validate the synthesis, look for these key spectral signatures:

  • ¹⁹F NMR: A distinct singlet around +65 ppm (relative to CFCl₃). This is diagnostic for Ar-SO₂F.

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons will show an ABX or trisubstituted pattern.

    • Look for a doublet (d) around δ 8.2-8.4 (H adjacent to SO₂F and Br), a doublet (d) around δ 8.0, and a singlet/doublet (s/d) for the proton between Br and CN.

    • Crucial: Absence of broad NH₂ peaks (from starting material).

  • IR Spectroscopy:

    • ~2230 cm⁻¹: Sharp C≡N stretch (Nitrile).

    • ~1420 cm⁻¹ & 1200 cm⁻¹: Asymmetric/Symmetric SO₂ stretches.

    • ~600 cm⁻¹: S-F stretch.

  • Mass Spectrometry (HRMS):

    • Parent ion [M+H]⁺ or [M+NH₄]⁺.

    • Isotopic pattern: 1:1 ratio for ⁷⁹Br/⁸¹Br is essential to confirm the bromine is intact.

Safety & Handling

  • Sulfonyl Fluorides: Potent electrophiles. They are covalent inhibitors of serine proteases. Handle with gloves in a fume hood. Avoid inhalation.

  • KHF₂ (Potassium Bifluoride): Corrosive and toxic. Generates HF in situ. In case of skin contact, apply Calcium Gluconate gel immediately.

  • Cyanides: While the aryl nitrile is stable, avoid strong acids at high temperatures to prevent hydrolysis to the amide/acid or release of toxic gases.

References

  • General Synthesis of Sulfonyl Fluorides from Chlorides: Davies, W., & Dick, J. H. (1931).[5] "Aryl-sulphonyl fluorides."[6] Journal of the Chemical Society, 2104-2109.

  • KHF₂ Protocol for SuFEx: Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • DABSO/Sandmeyer Methodology: Willis, M. C., et al. (2017).[4] "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science, 8, 3249-3254. (Note: Adapted here for Sandmeyer logic to preserve the Br handle).

  • Sandmeyer Chlorosulfonylation Review: Leakhov, D., et al. (2020). "Sandmeyer-Type Chlorosulfonylation: A Review." Synthesis, 52(10), 1457-1468.

Sources

Technical Guide: Electrophilicity & Applications of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride represents a high-performance scaffold in the emerging field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike first-generation covalent warheads (e.g., acrylamides, chloroacetamides) that often suffer from indiscriminate reactivity, this sulfonyl fluoride (SF) probe occupies a "Goldilocks" zone of electrophilicity.

The molecule leverages a synergistic electronic push-pull system: the para-cyano group significantly activates the sulfur center for nucleophilic attack, while the ortho-bromine atom provides essential steric shielding to prevent rapid hydrolysis in aqueous media. This guide details the physicochemical basis of its reactivity, synthesis protocols, and its application as a tunable warhead for covalent protein profiling.

Part 1: Molecular Architecture & Electronic Profiling

To understand the utility of this probe, one must deconstruct the electronic and steric contributions of its substituents using the Hammett principle and steric parameters.

The Sulfur(VI) Electrophilic Center

The sulfonyl fluoride group (-SO₂F) is the reactive warhead. It is kinetically stable due to the high bond dissociation energy of the S-F bond and the low polarizability of fluorine. However, it becomes a potent electrophile upon specific activation by a protein microenvironment (e.g., a hydrogen-bond donor network stabilizing the fluoride leaving group) or proximity to a nucleophile.[1]

The Para-Cyano Activation (Electronic)

The cyano group (-CN) at the C4 position is a strong electron-withdrawing group (EWG).

  • Hammett Constant (

    
    ):  Approximately 0.66 .[2]
    
  • Effect: Through both inductive (-I) and mesomeric (-M) effects, the nitrile pulls electron density away from the benzene ring. This electron deficiency is transmitted to the sulfur center at C1, increasing the partial positive charge (

    
    ) on the sulfur atom. This lowers the activation energy for nucleophilic attack by residues such as Tyrosine (phenol) or Lysine (amine).
    
The Ortho-Bromo Modulation (Steric/Electronic)

The bromine atom at C2 is the critical modulator.

  • Steric Effect: The bulky bromine atom (

    
     Å) creates steric hindrance around the sulfur center. This effectively blocks the approach of small, non-specific nucleophiles (like bulk water), thereby increasing the hydrolytic stability of the probe in physiological buffers.
    
  • Electronic Effect: Bromine is inductively withdrawing (

    
    ) but resonance donating. In the ortho position, the inductive withdrawal dominates, further activating the sulfur, but the steric effect is the primary governor of selectivity.
    
Visualization of Electronic Logic

ElectronicEffects CN 4-Cyano Group (Strong EWG) Ring Benzene Ring (Electron Deficient) CN->Ring Withdraws e- density (Hammett σp ≈ 0.66) Br 2-Bromo Group (Steric Bulk + Weak EWG) Sulfur Sulfonyl Center (S-F) (Activated Electrophile) Br->Sulfur Inductive Activation Water Bulk Water (Hydrolysis) Br->Water Steric Blockade (Protects S-F) Ring->Sulfur Transmits positive charge Nucleophile Target Nucleophile (Tyr/Lys/His) Sulfur->Nucleophile SuFEx Reaction (Proximity Driven)

Caption: Electronic and steric interplay. The CN group activates the warhead, while the Br group shields it from non-specific hydrolysis.

Part 2: The SuFEx Mechanism

The reaction of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride follows a Sulfur-Fluoride Exchange (SuFEx) mechanism, distinct from traditional nucleophilic substitutions.

Mechanism of Action
  • Recognition: The probe binds to the protein pocket. The "orthogonal" bromine handle can engage in halogen bonding or fill hydrophobic pockets.

  • Activation: The specific protein environment (often a basic residue or H-bond donor) assists in the departure of the fluoride ion.

  • Exchange: A nucleophilic side chain (Tyr-OH, Lys-NH₂, Ser-OH) attacks the sulfur. The transition state is likely hypervalent (trigonal bipyramidal).

  • Fluoride Ejection: The S-F bond breaks, releasing fluoride (a weak base) and forming a stable sulfonate or sulfonamide linkage.

Selectivity Profile
NucleophileReactivity w/ ProbeConditions Required
Tyrosine (Phenol) HighProximity or Basic pH (> 8.0)
Lysine (Amine) ModerateProximity-driven
Serine (Alcohol) LowCatalytic activation (e.g., catalytic triad)
Water Very LowStable in PBS (pH 7.4) for >24h

Part 3: Experimental Protocols

Synthesis Protocol: The "KHF₂" Route

Rationale: The most robust synthesis converts the corresponding sulfonyl chloride to the fluoride using potassium bifluoride (KHF₂). This method is preferred over KF due to the formation of the bifluoride anion [FHF]⁻, which acts as a potent nucleophile while buffering the reaction pH.

Precursor: 2-Bromo-4-cyanobenzene-1-sulfonyl chloride (commercially available or synthesized from 4-amino-3-bromobenzonitrile via diazonium salt).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-4-cyanobenzene-1-sulfonyl chloride (1.0 equiv) in a 1:1 mixture of Acetonitrile (MeCN) and Water.

  • Fluorination: Add Potassium Bifluoride (KHF₂, 2.5 equiv) in one portion.

    • Note: Use plasticware or Teflon-coated glassware if possible, though dilute KHF₂ is generally safe for short contact with borosilicate glass.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar than the chloride) or ¹⁹F NMR (appearance of singlet ~ +65 ppm).

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (2x) and brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (though often obtained pure).

Kinetic Profiling (NMR Assay)

Rationale: To quantify electrophilicity, measure the second-order rate constant (


) against a standard nucleophile (e.g., Tyrosine methyl ester).
  • Setup: In an NMR tube, dissolve the Sulfonyl Fluoride (10 mM) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in CD₃CN/Phosphate Buffer (D₂O, pH 8.0).

  • Initiation: Add Tyrosine methyl ester (100 mM, 10 equiv).

  • Measurement: Acquire ¹H or ¹⁹F NMR spectra every 5 minutes for 2 hours.

  • Analysis: Plot

    
     vs. time to determine 
    
    
    
    . Derive
    
    
    .

Part 4: Applications in Chemical Biology[3][4][5][6][7]

Workflow: Covalent Fragment Screening

This molecule serves as a "scout" fragment. The bromine atom allows for rapid diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) after the warhead has been validated, or before to create a library.

Workflow Start 2-Br-4-CN-Ph-SO2F (Core Scaffold) Library Suzuki Coupling (at Br) Generate Library of Probes Start->Library Modular Diversification Screen Proteome Screening (Incubate with Cell Lysate) Library->Screen SuFEx Reaction Hit Hit Identification (Mass Spec / Chemoproteomics) Screen->Hit Covalent Labeling Lead Lead Optimization (Refine R-group) Hit->Lead SAR Analysis

Caption: The 2-Bromo handle allows the scaffold to be elaborated into a library of probes, transforming the core electrophile into a specific inhibitor.

The "Orthogonal" Handle Advantage

The 2-bromo group is not just a steric blocker; it is a synthetic handle.

  • Pre-SuFEx: It can be coupled to aryl boronic acids to extend the scaffold into a specific binding pocket.

  • Post-SuFEx: In theory, if the probe labels a protein, the bromine remains available for bio-orthogonal functionalization (though challenging on protein), or more commonly, it serves as a distinct mass tag signature in Mass Spectrometry (79Br/81Br isotope pattern).

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Jones, L. H. (2018). Mechanism and Application of the SuFEx Click Reaction for Drug Discovery. Journal of Medicinal Chemistry, 61(22), 9841–9852. [Link]

  • Narayanam, M. K., et al. (2018). Characterization of the Warhead Reactivity of Sulfonyl Fluorides. Chemical Science, 9, 1366-1374. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Bare, G. A. L. (2023).[6] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[3][6] The Journal of Organic Chemistry, 88, 4761–4764.[3][6] [Link]

Sources

Troubleshooting & Optimization

stability of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride in aqueous buffer.

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Guide for 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride . This content is designed for researchers utilizing this compound in SuFEx click chemistry, covalent fragment screening, or chemical biology applications.

Product Category: SuFEx Electrophiles / Covalent Warheads Target Audience: Medicinal Chemists, Chemical Biologists

Executive Stability Profile

Status: Metastable in Aqueous Buffer

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride is an activated sulfonyl fluoride. Unlike "inert" aliphatic sulfonyl fluorides, the combination of the electron-withdrawing 4-cyano group and the sulfonyl moiety renders the sulfur center highly electrophilic. While the 2-bromo substituent provides steric protection (ortho-effect) that retards immediate hydrolysis compared to unhindered analogs, this compound is not indefinitely stable in aqueous media.

It is designed to react with nucleophiles (Tyr, Lys, His, Ser) in protein pockets.[1][2][3] Consequently, it will eventually react with water (hydrolysis) if left in buffer for extended periods, converting to the corresponding sulfonic acid (non-reactive).

Stability Summary Matrix
ConditionStability RatingEstimated Half-Life (

)
Recommendation
Solid State (-20°C) High> 12 MonthsStore under inert gas (Ar/N2). Protect from moisture.[4]
Organic Solvent (DMSO, MeCN) HighWeeks - MonthsUse anhydrous solvents. Avoid nucleophilic solvents (e.g., MeOH).
Acidic Buffer (pH 4.0 - 6.0) HighDaysIdeal for quenching or intermediate handling.
Physiological Buffer (pH 7.4) Moderate6 - 24 Hours*Prepare immediately before use. Keep on ice.
Basic Buffer (pH > 8.0) Low< 4 HoursCritical Risk: Rapid hydrolysis competes with bioconjugation.

*Note: Exact half-life depends on buffer composition (e.g., Tris vs. Phosphate) and temperature.

Troubleshooting Guide & FAQs

Q1: I observe a mass shift of -2 Da or +18 Da in my LC-MS analysis. What happened?

Diagnosis: You are observing Hydrolysis .

  • Mechanism: The sulfonyl fluoride (-SO

    
    F, MW shift 0) reacts with water to form the sulfonic acid (-SO
    
    
    
    H).
  • Mass Math: The loss of Fluoride (-19 Da) and gain of Hydroxyl (+17 Da) results in a net mass change of -2 Da relative to the parent, or a distinct peak often appearing as +18 Da (water adduct) depending on ionization settings and adduct formation.

  • Solution:

    • Check your buffer pH.[5] If pH > 7.5, lower it to 7.0–7.2.

    • Reduce incubation time.

    • Ensure your DMSO stock is dry (hygroscopic DMSO introduces water).

Q2: The compound precipitates upon dilution into PBS. How do I fix this?

Diagnosis: Solubility Limit / Aggregation. The 2-bromo and 4-cyano groups make the aromatic core highly hydrophobic.

  • Solution:

    • Cosolvent: Maintain a final DMSO concentration of 1–5% in the assay buffer.

    • Carrier: Use a detergent (e.g., 0.01% Tween-20 or Triton X-100) to stabilize the colloid.

    • Step-down Dilution: Do not dilute 100 mM stock directly to 10 µM aqueous. Dilute 100 mM

      
       1 mM (in DMSO), then 1 mM 
      
      
      
      10 µM (in buffer).
Q3: Can I use Tris or Glycine buffers?

Diagnosis: Buffer Interference.

  • Technical Insight: While sulfonyl fluorides are more chemoselective than sulfonyl chlorides, they can react with primary amines (Tris, Glycine) at high concentrations or elevated pH over long durations.

  • Solution: Use non-nucleophilic buffers: HEPES, MOPS, or PBS . If Tris is required, keep pH < 7.5 and minimize incubation time.

Q4: Why is the reaction yield low with my target protein?

Diagnosis: Kinetic Competition (Hydrolysis vs. Labeling). The "Warhead Paradox": You need high pH to activate the protein nucleophile (e.g., Tyrosine phenol pKa ~10), but high pH destroys the probe.

  • Solution:

    • The "Goldilocks" pH: Use pH 7.8 – 8.0. This is the sweet spot where SuFEx is fast enough to outcompete hydrolysis.

    • SuFEx Catalysis: Do not rely on pH alone. Add a catalyst like DABCO or specific protein microenvironments that stabilize the transition state.

Visualized Degradation Pathway

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the desired bioconjugation pathway.

StabilityPath Compound 2-Bromo-4-cyanobenzene- 1-sulfonyl fluoride (Active Warhead) Hydrolysis Hydrolysis (Degradation) Compound->Hydrolysis pH > 8.0 High Temp Conjugation SuFEx Reaction (Target Labeling) Compound->Conjugation pH 7.2 - 8.0 Proximity Driven Water H2O / OH- Water->Hydrolysis Protein Protein-Nu: (Tyr/Lys/His) Protein->Conjugation SulfonicAcid Sulfonic Acid (Inactive Byproduct) [M-2 Da] Hydrolysis->SulfonicAcid Irreversible Adduct Covalent Protein Adduct (Stable) Conjugation->Adduct

Caption: Kinetic competition between hydrolytic degradation (red) and desired SuFEx protein conjugation (green).

Standard Operating Procedure (SOP): Stability Assay

To validate the stability of your specific batch in your specific buffer, perform this LC-MS kinetic assay.

Materials
  • Compound Stock: 10 mM in anhydrous DMSO.

  • Test Buffer: PBS pH 7.4 (or your assay buffer).

  • Internal Standard (IS): Caffeine or Indomethacin (non-reactive).

  • Quench Solution: 50% Acetonitrile + 0.1% Formic Acid.

Protocol Steps
  • Preparation: Prepare 1 mL of Test Buffer containing 10 µM Internal Standard.

  • Initiation: Spike Compound Stock into Test Buffer to a final concentration of 50 µM (0.5% DMSO final). Vortex for 5 seconds.

  • Sampling (T=0): Immediately transfer 100 µL to an LC vial containing 100 µL Quench Solution.

  • Incubation: Incubate the remaining solution at 25°C (or 37°C).

  • Timepoints: Remove 100 µL aliquots at 1h, 4h, 8h, 12h, and 24h. Quench immediately as in Step 3.

  • Analysis: Analyze via LC-MS/MS or HPLC-UV (254 nm).

    • Monitor Parent Peak (Active).

    • Monitor Hydrolysis Peak (Parent Mass - 2 Da or distinct RT).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Decision Logic for Buffer Selection

Use this logic flow to select the optimal buffer conditions for your experiment.

BufferLogic Start Select Buffer Conditions Target Target Residue? Start->Target Tyr Tyrosine (Tyr) Target->Tyr Lys Lysine (Lys) Target->Lys pH_Tyr Requires pH 7.5 - 8.0 (Phenol activation) Tyr->pH_Tyr pH_Lys Requires pH 8.0 - 8.5 (Amine deprotonation) Lys->pH_Lys Risk_Tyr Moderate Hydrolysis Risk Use HEPES/PBS + 4h limit pH_Tyr->Risk_Tyr Risk_Lys High Hydrolysis Risk Use Fresh Prep + Excess Probe pH_Lys->Risk_Lys

Caption: Buffer selection logic based on the nucleophile target, balancing reactivity with hydrolytic stability.

References

  • Narayanan, A., & Jones, L. H. (2015).[6] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014).[7][8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][9][7][8] Angewandte Chemie International Edition, 53(36), 9430-9448.[8] Link

  • Mukherjee, H., et al. (2024).[10] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Link

  • Ziemba, J., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals, 16(4), 512. Link

Sources

Technical Support Center: Navigating the Challenges of Substituted Aryl Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted aryl sulfonyl fluorides. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to overcome common hurdles and successfully employ these versatile reagents in your research.

Introduction: The Duality of Reactivity and Stability

Substituted aryl sulfonyl fluorides have emerged as powerful tools in covalent drug discovery, chemical biology, and as connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3][4][5] Their appeal lies in a unique balance: the S-F bond is significantly more stable than the S-Cl bond in analogous sulfonyl chlorides, offering resistance to hydrolysis and reduction.[6][7][8] This stability, however, is coupled with a "tunable" electrophilicity that allows for selective reactions with a range of nucleophiles, including the side chains of lysine, tyrosine, serine, and histidine residues in proteins.[2][9]

This guide will address the common challenges encountered during the synthesis, handling, and application of these valuable compounds.

Section 1: Troubleshooting Guide for Synthesis and Purification

The synthesis of substituted aryl sulfonyl fluorides can be fraught with challenges, from incomplete reactions to the formation of stubborn impurities. This section provides a systematic approach to troubleshooting common synthetic issues.

Diagram: Synthetic Troubleshooting Workflow

cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions catalyst_issue Investigate Catalyst Activity/Loading check_conditions->catalyst_issue side_reactions Identify and Mitigate Side Reactions catalyst_issue->side_reactions hydrolysis Check for Hydrolysis of Starting Material or Product side_reactions->hydrolysis e.g., formation of sulfonic acid wrong_product Formation of Unexpected Product side_reactions->wrong_product e.g., defluorosulfonylation regioselectivity Address Regioselectivity Issues wrong_product->regioselectivity purification_start Difficulty in Purification coelution Co-elution with Starting Material or Byproducts purification_start->coelution decomposition Product Decomposition on Silica Gel purification_start->decomposition recrystallization Attempt Recrystallization coelution->recrystallization alternative_chroma Use Alternative Chromatography (e.g., reverse-phase) coelution->alternative_chroma decomposition->alternative_chroma

Caption: A workflow for troubleshooting common synthesis and purification issues.

Question: My synthesis of an aryl sulfonyl fluoride from the corresponding sulfonyl chloride is low-yielding. What are the likely causes and how can I improve it?

Answer: This is a common issue often rooted in the choice of fluorinating agent and reaction conditions.

  • The "Why": The conversion of a sulfonyl chloride to a sulfonyl fluoride is a nucleophilic substitution reaction. The efficiency of this reaction depends on the nucleophilicity of the fluoride source and the solubility of the reagents. Common fluoride sources like potassium fluoride (KF) can have low solubility in organic solvents, leading to slow and incomplete reactions.

  • Troubleshooting Steps:

    • Enhance Fluoride Nucleophilicity:

      • Phase-Transfer Catalysis: The use of a phase-transfer catalyst like 18-crown-6 can significantly improve the solubility and nucleophilicity of KF in aprotic solvents like acetonitrile.[10]

      • Potassium Bifluoride (KHF2): This reagent is often more effective than KF, particularly in biphasic systems.[6][10][11] It is proposed that the bifluoride anion (FHF-) delivers a more nucleophilic fluoride at the interface of the organic and aqueous phases.[10][11]

    • Solvent Choice: Ensure your solvent is anhydrous. Any moisture can lead to the hydrolysis of the starting sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards fluorination under these conditions.

    • Reaction Temperature: While many protocols are performed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes drive the reaction to completion. However, be cautious, as higher temperatures can promote side reactions.

    • Alternative Starting Materials: If the sulfonyl chloride is unstable, consider synthesizing the sulfonyl fluoride from a more stable precursor like a sulfonic acid or a thiol.[10][11][12]

Question: I am observing the formation of the corresponding sulfonic acid as a major byproduct. How can I prevent this?

Answer: The presence of sulfonic acid is a clear indication of hydrolysis.

  • The "Why": Both aryl sulfonyl chlorides and, to a lesser extent, aryl sulfonyl fluorides can be hydrolyzed by water.[8] This is particularly problematic with electron-deficient aryl systems, which are more susceptible to nucleophilic attack.

  • Preventative Measures:

    • Rigorous Anhydrous Conditions: Dry your solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use freshly opened or properly stored reagents. Some reagents can be hygroscopic.

    • "On-Water" Biphasic Reactions: Counterintuitively, using a biphasic system with a saturated aqueous solution of KHF2 can be highly effective.[1] This method often minimizes hydrolysis of the sulfonyl fluoride product.[6]

Question: During purification by column chromatography on silica gel, my aryl sulfonyl fluoride seems to be decomposing. What is happening and what are my alternatives?

Answer: Decomposition on silica gel is a known issue for certain activated or sensitive sulfonyl fluorides.

  • The "Why": Silica gel is acidic and has a high surface area, which can catalyze the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid. This is especially true for sulfonyl fluorides bearing strong electron-withdrawing groups.

  • Troubleshooting and Alternatives:

    • Neutralize the Silica Gel: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent, then evaporating the solvent before packing the column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

    • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar eluent system to speed up elution.

    • Non-Chromatographic Methods:

      • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids decomposition on a stationary phase.

      • Liquid-Liquid Extraction: A carefully designed series of extractions can often remove many impurities.

Section 2: FAQs on Handling, Stability, and Reactivity

This section addresses common questions regarding the practical aspects of working with substituted aryl sulfonyl fluorides.

Question: What are the essential safety precautions when handling aryl sulfonyl fluorides?

Answer: Aryl sulfonyl fluorides should be handled with care due to their potential toxicity and corrosivity.[13]

  • Primary Hazards:

    • Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[13]

    • Corrosivity: Many are corrosive and can cause severe skin and eye damage.[13][14]

    • HF Release: Hydrolysis can release highly toxic and corrosive hydrogen fluoride (HF).[13]

  • Mandatory Safety Protocols:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice, but check compatibility), a lab coat, and chemical splash goggles.[15][16] A face shield is recommended when handling larger quantities.[16][17]

    • Ventilation: Work in a well-ventilated chemical fume hood.[15][16][17]

    • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[15] Have calcium gluconate gel available as a first aid measure for potential HF exposure, and ensure you are trained in its use.

Question: How should I store my substituted aryl sulfonyl fluorides?

Answer: Proper storage is crucial to maintain the integrity of these reagents.

  • Storage Conditions:

    • Store in a cool, dry, well-ventilated area away from moisture.[14][15]

    • Keep containers tightly sealed.[15][17]

    • Store away from incompatible materials such as strong bases and oxidizing agents.

Question: My SuFEx reaction with an amine nucleophile is not proceeding. What factors should I consider?

Answer: The success of a SuFEx reaction is highly dependent on the electronic nature of the aryl sulfonyl fluoride and the nucleophilicity of the amine, as well as the reaction conditions.

  • The "Why": The S-F bond is strong and requires activation for cleavage.[7] For an amine to react, it must be sufficiently nucleophilic to attack the electrophilic sulfur center. Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur, making it more reactive. Conversely, electron-donating groups decrease reactivity.

  • Troubleshooting Steps:

    • Increase Nucleophilicity: The reaction often requires a base to deprotonate the amine or to act as a catalyst.

      • Choice of Base: A non-nucleophilic organic base like triethylamine or DBU is commonly used.[18]

      • Catalysis: In some cases, a catalyst like a guanidine base may be necessary to facilitate the reaction, especially with less reactive nucleophiles like secondary alcohols.[18]

    • Increase Electrophilicity: If you have the flexibility, choose an aryl sulfonyl fluoride with electron-withdrawing substituents.

    • Solvent and Temperature: Aprotic polar solvents like acetonitrile or DMF are often good choices. Heating the reaction can increase the rate, but monitor for decomposition.

    • Alternative Reaction Pathways: Be aware that with certain substrates, such as 3-aryloxetane sulfonyl fluorides, an alternative defluorosulfonylative reaction can occur with amines instead of the expected SuFEx reaction.[19]

Diagram: Factors Influencing SuFEx Reactivity

cluster_reactivity Factors Influencing SuFEx Reactivity reactivity SuFEx Reaction Rate electrophilicity Increased Electrophilicity of Sulfur electrophilicity->reactivity Increases nucleophilicity Increased Nucleophilicity of Amine/Alcohol nucleophilicity->reactivity Increases ewg Electron-Withdrawing Groups on Aryl Ring ewg->electrophilicity Increases edg Electron-Donating Groups on Aryl Ring edg->electrophilicity Decreases base Presence of Base/Catalyst base->nucleophilicity Increases temperature Increased Temperature temperature->reactivity Increases

Caption: Key factors that influence the rate of SuFEx reactions.

Question: I am using an aryl sulfonyl fluoride as a covalent probe for a protein. How does the substitution pattern on the aryl ring affect its reactivity and stability?

Answer: The substitution pattern is a critical design element that modulates both the intrinsic reactivity of the sulfonyl fluoride and its metabolic stability.

  • Electronic Effects on Reactivity: As mentioned, electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster reaction with nucleophilic amino acid residues. Electron-donating groups have the opposite effect. This allows for the fine-tuning of the probe's reactivity.

  • Steric and Electronic Effects on Stability:

    • Metabolic Stability: A significant challenge for in vivo applications is the metabolic instability of the S-F bond.[1][20][21]

    • Improving Stability: Studies have shown that both electronic and steric factors influence metabolic stability.[20][21][22] For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides have demonstrated higher in vitro metabolic stability.[20][21][22] The steric hindrance around the sulfonyl fluoride moiety likely protects it from enzymatic degradation.

    • Aqueous Stability: While generally stable, some aryl sulfonyl fluorides, particularly those with certain substitution patterns, can have limited stability in aqueous buffers at physiological pH.[23] It is crucial to experimentally determine the stability of your specific compound under the conditions of your assay.

Table: Impact of Aryl Substituents on Sulfonyl Fluoride Properties
Substituent TypePositionEffect on Reactivity with NucleophilesEffect on Metabolic StabilityRationale
Electron-Withdrawing (e.g., -NO₂, -CF₃)para, orthoIncreasesGenerally DecreasesIncreases electrophilicity of sulfur, making it more susceptible to both desired and undesired (metabolic) nucleophilic attack.
Electron-Donating (e.g., -OCH₃, -CH₃)para, orthoDecreasesGenerally IncreasesDecreases electrophilicity of sulfur, slowing down reactions with nucleophiles.
Sterically Bulky (e.g., -tBu, ortho-substituents)orthoDecreasesSignificantly IncreasesHinders the approach of nucleophiles, including metabolic enzymes, to the sulfur center.[20][21]

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Sulfonyl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagents and Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aryl sulfonyl chloride (1.0 equiv).

    • Add anhydrous acetonitrile (dissolving the sulfonyl chloride).

    • Add potassium fluoride (KF, 3.0 equiv) and 18-crown-6 (0.1 equiv).

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove excess KF.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Characterization of a Substituted Aryl Sulfonyl Fluoride

Accurate characterization is essential to confirm the identity and purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). These spectra will confirm the structure of the aryl backbone.

    • ¹⁹F NMR: This is a crucial technique to confirm the presence of the S-F bond. Aryl sulfonyl fluorides typically show a singlet or a multiplet (if coupled to other fluorine atoms) in a characteristic region of the ¹⁹F NMR spectrum.

  • Infrared (IR) Spectroscopy:

    • Look for strong characteristic absorption bands for the S=O stretches, typically in the range of 1410-1380 cm⁻¹ (asymmetric) and 1210-1180 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS):

    • Use a soft ionization technique like electrospray ionization (ESI) to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Rojas, J., & Bull, J. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. Available at: [Link]

  • Safety Data Sheet: Phenylmethyl sulphonyl fluoride - Carl ROTH. (n.d.). Available at: [Link]

  • Aulic, S., et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. bioRxiv. Available at: [Link]

  • Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(25), 6649-6661. Available at: [Link]

  • Mukherjee, H., et al. (2022). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 65(2), 1195-1212. Available at: [Link]

  • King, A. T., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Molecular Pharmaceutics, 20(2), 1031-1040. Available at: [Link]

  • King, A. T., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1031-1040. Available at: [Link]

  • Chen, L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 764-797. Available at: [Link]

  • Sharpless, K. B., et al. (2017). Sulfur fluoride exchange. Angewandte Chemie International Edition, 56(30), 8870-8885. Available at: [Link]

  • Ball, N. D., et al. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(4), 2024-2033. Available at: [Link]

  • am Ende, C. W., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1369-1398. Available at: [Link]

  • Britton, J., et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. Available at: [Link]

  • Examples of functionalized arylsulfonyl fluorides as activity-based probes. - ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(4), 252-270. Available at: [Link]

  • Exploration of reactivity of Ar-SOF3 with amines. Reaction conditions:... - ResearchGate. Available at: [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. | Semantic Scholar. Available at: [Link]

  • Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

  • am Ende, C. W., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1369-1398. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Beilstein Journal of Organic Chemistry, 17, 764-797. Available at: [Link]

  • Substrate scope for aryl sulfonyl fluoride synthesis. [a] Reaction conditions - ResearchGate. Available at: [Link]

  • Cornella, J., et al. (2022). (Hetero)aryl-SVI Fluorides: Synthetic Development and Opportunities. Angewandte Chemie International Edition, 61(10), e202113303. Available at: [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate. Available at: [Link]

  • Liu, Z., et al. (2019). Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. Current Protocols in Chemical Biology, 11(2), e63. Available at: [Link]

  • Ascertaining the suitability of aryl sulfonyl fluorides for [18F]radiochemistry applications: a systematic investigation using microfluidics. | Semantic Scholar. Available at: [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4844-4852. Available at: [Link]

  • (PDF) Synthetic Routes to Arylsulfonyl Fluorides - ResearchGate. Available at: [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity - ResearchGate. Available at: [Link]

  • Kice, J. L., & Kasmandel, J. P. (1982). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 47(14), 2813-2817. Available at: [Link]

  • SuFEx Handle Fragment Library - Otava Chemicals. Available at: [Link]

  • am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(16), 4992-4996. Available at: [Link]

  • Al-Faiyz, Y. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1761. Available at: [Link]

  • Context for the development of the SMC reaction of aryl sulfonyl fluorides. - ResearchGate. Available at: [Link]

  • Kice, J. L., & Lunney, E. A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry, 40(14), 2125-2127. Available at: [Link]

Sources

troubleshooting low labeling efficiency with sulfonyl fluoride probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Labeling Efficiency in SuFEx Chemical Biology

Executive Summary: The "Context-Dependent" Reality

Unlike "blind" alkylating agents (e.g., iodoacetamide) that indiscriminately attack any accessible cysteine, Sulfonyl Fluoride (SF) probes are context-dependent electrophiles . They generally do not react with free amino acids in solution at physiological pH. Instead, they require molecular recognition (binding affinity) to position the warhead near a nucleophile (Tyr, Lys, Ser, His) within a specific protein microenvironment.

If you are experiencing low labeling efficiency, the issue is rarely just "bad chemistry." It is usually a disconnect between Binding Affinity (


)  and Warhead Reactivity (

)
.

The Mechanism (Visualization)

Understanding the reaction coordinate is critical for troubleshooting. The Sulfur(VI) Fluoride Exchange (SuFEx) mechanism on proteins typically relies on a specific microenvironment to lower the pKa of the target residue (often Tyrosine).

SuFEx_Mechanism Probe SF Probe (R-SO2-F) Complex Non-Covalent Complex (Binding: Kd) Probe->Complex + Protein Protein Target Protein (Nucleophile: Tyr-OH) Protein->Complex TS Pentacoordinate Transition State Complex->TS Nucleophilic Attack (Requires Base/Microenvironment) Labeled Covalent Adduct (R-SO2-O-Tyr) TS->Labeled S-F Bond Cleavage Fluoride Fluoride Ion (Leaving Group) TS->Fluoride

Figure 1: The SuFEx reaction pathway. Note that the "Non-Covalent Complex" step is the rate-limiting driver for most specific SF probes.

Diagnostic Troubleshooting Guide

Phase 1: The "Silent Signal" (No Labeling Observed)

Q: I see no labeling on Western Blot or Gel Fluorescence. Is my probe dead? A: SF probes are remarkably stable in aqueous buffer compared to sulfonyl chlorides. If you see zero signal, the issue is likely pH or Binding Affinity , not hydrolysis.

Potential Root CauseThe "Why" (Mechanistic Insight)Diagnostic Experiment
pH Mismatch Tyrosine pKa is ~10. SF labeling often requires a proximal basic residue (e.g., Lys, His) to deprotonate Tyr. If your buffer is pH < 7.0, the nucleophile is protonated and inert.pH Titration: Run labeling reactions at pH 7.0, 7.5, 8.0, and 8.5. (See Protocol A).
Low Affinity (

)
SF is a "slow" warhead. It relies on the probe staying in the pocket long enough (high residence time) to react. If

is >10 µM, the reaction rate (

) may be too slow for standard incubation times.
Competition Assay: Pre-incubate with the parent non-covalent ligand. If it doesn't compete, your probe likely doesn't bind.
Buffer Interference While SF is less sensitive to amines than NHS esters, high concentrations of Tris or active site competitors can reduce efficiency.Buffer Swap: Switch to 50 mM HEPES or PBS (pH 7.8).
Phase 2: Low Efficiency (Weak Signal)

Q: I see a band, but it's very faint (<10% occupancy). How do I drive it to completion? A: You are likely fighting the equilibrium between "Binding" and "Bounce-off."

  • Increase Incubation Time: Unlike Acrylamides (fast), SuFEx can be slow. Extend incubation from 1 hour to 4–12 hours .

  • Temperature Shift: Do NOT heat to denaturing temps (>60°C). However, shifting from 4°C to 37°C often significantly increases the rate of the transition state formation without unfolding the protein.

  • Concentration: Ensure Probe Concentration is

    
    . If 
    
    
    
    is unknown, screen 1 µM, 10 µM, and 50 µM.
Phase 3: Mass Spectrometry Issues

Q: I see fluorescence on a gel, but I can't find the modification in LC-MS/MS. A: SF modifications can be "invisible" to standard search algorithms if parameters are wrong.

  • Mass Shift: The modification is the addition of the probe mass minus Fluoride (HF loss).

    • 
       (Loss of HF) or 
      
      
      
      (Loss of F only, rare).
    • Correction: Strictly speaking, the sulfur attaches to the nucleophile (O, N), and F leaves. The mass added to the protein is

      
      .
      
  • Neutral Loss: Sulfonate linkages can be labile in the gas phase (collision-induced dissociation), causing the modification to fall off before detection. Use ETD (Electron Transfer Dissociation) if available, or lower collision energy.

Standardized Optimization Protocol

Use this protocol to benchmark your probe's efficiency.

Reagents:

  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Buffer B: 50 mM HEPES, 150 mM NaCl, pH 8.0.

  • Stock Probe: 10 mM in DMSO (Avoid freeze-thaw cycles).

Workflow:

  • Preparation: Dilute protein to 1 mg/mL (approx 20–50 µM).

  • Titration Matrix: Set up 6 tubes:

    • Tubes 1-3: Buffer A (pH 7.4) with Probe at 1 µM, 10 µM, 50 µM.

    • Tubes 4-6: Buffer B (pH 8.0) with Probe at 1 µM, 10 µM, 50 µM.

  • Incubation: Incubate at 37°C for 2 hours .

  • Quenching: Add 5x Laemmli buffer (containing

    
    -mercaptoethanol) and boil for 5 mins immediately.
    
    • Note: Boiling stops the reaction. Do not rely on just adding solvent.

  • Readout:

    • Gel: Coomassie (total protein) vs. Fluorescent scan (if probe is tagged).[1]

    • Western: Streptavidin-HRP (if biotinylated).

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Start: Low Labeling Efficiency Check_Gel Is there ANY signal on Gel/WB? Start->Check_Gel No_Signal No Signal Check_Gel->No_Signal No Weak_Signal Weak Signal Check_Gel->Weak_Signal Yes Check_Conc Is Probe Conc > 10uM? No_Signal->Check_Conc Check_Time Incubation < 2 hrs? Weak_Signal->Check_Time Check_pH Is pH < 7.2? Check_Conc->Check_pH Yes Action_Conc Increase Conc. Check Binding (Kd) Check_Conc->Action_Conc No Action_pH Increase pH to 8.0 (Deprotonate Tyr) Check_pH->Action_pH Yes Check_Comp Is Endogenous Ligand Present? Check_Time->Check_Comp No Action_Time Extend to 4-12 hrs Increase Temp to 37C Check_Time->Action_Time Yes Action_Dialysis Dialyze Protein Remove Competitors Check_Comp->Action_Dialysis Yes

Figure 2: Logical flow for diagnosing SF probe inefficiency.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer with Sulfonyl Fluorides? A: Yes, but with caution. Unlike NHS esters which react instantly with primary amines (Tris), SF probes are much slower and more selective. However, at high pH (>8.0) and long incubation times, SF can react with Tris. Recommendation: Use HEPES or PBS to eliminate this variable during troubleshooting.

Q: My probe precipitates when added to the protein. What do I do? A: SF probes are often hydrophobic.

  • Ensure final DMSO concentration is < 5% (ideally 1-2%).

  • Add the probe to the buffer while vortexing to prevent local high concentrations.

  • If solubility persists as an issue, lower the probe concentration and extend time (Time-Concentration trade-off).

Q: Does SF only label Tyrosine? A: No. While Tyrosine is the "privileged" target in many SuFEx applications (e.g., DcpS, GSTs), SF can also label Lysine (especially in hydrophobic pockets), Serine (catalytic triads), and Histidine . The specificity is dictated by the binding pocket geometry, not just the chemistry [1].

Q: How do I store my SF probe stock? A: Store as a 10–50 mM stock in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles, as moisture introduction will slowly hydrolyze the fluoride to a sulfonate (R-SO3-), which is completely unreactive [2].

References

  • Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[3] Link

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemistry, 12, 229–237. Link

  • Guaragnella, N., et al. (2013).[4] Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548.[4] Link

Sources

Technical Support Center: Purification of 2-Bromo-4-cyanobenzene-1-sulfonyl Fluoride (BCBSF) Protein Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Topic: Covalent Fragment Screening & SuFEx Adduct Purification Ticket Focus: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCBSF)

Executive Summary

You are working with a SuFEx (Sulfur-Fluoride Exchange) probe.[1][2][3][4] Unlike standard amine-reactive reagents (e.g., NHS-esters), BCBSF is a "context-dependent" electrophile. It targets nucleophiles (Tyrosine, Lysine, Serine, Histidine) only when the local protein microenvironment activates the fluoride leaving group [1].

The specific moiety (2-Bromo-4-cyanophenyl) adds significant hydrophobicity and a distinct mass shift (+260-262 Da, depending on Br isotope). This guide addresses the critical challenge: separating the covalently modified protein (adduct) from the unmodified species.

Module 1: Reaction Optimization (Pre-Purification)

You cannot purify what you do not generate. Most "purification" failures are actually reaction failures.

Issue: "I see heavy precipitation immediately upon adding the probe."

Diagnosis: The BCBSF probe is highly hydrophobic. Adding it rapidly to an aqueous protein buffer causes it to crash out before it can react. Solution:

  • Solvent Compatibility: Dissolve BCBSF in 100% DMSO to a 100 mM stock.

  • Stepwise Addition: Do not add the probe in one bolus. Add it in 2-3 aliquots with gentle vortexing.

  • Final Organic Load: Ensure final DMSO concentration is <5% (v/v). If your protein is sensitive, use <2%.

  • Co-solvent: If precipitation persists, add 5-10% Glycerol or 0.05% Tween-20 to the reaction buffer to solubilize the transient hydrophobic state.

Issue: "Mass Spec shows <10% labeling efficiency."

Diagnosis: SuFEx chemistry is pH-sensitive. The fluoride leaving group requires a specific pH window to balance nucleophile activation vs. probe hydrolysis. Solution:

  • Targeting Lysine: Adjust pH to 8.0 – 8.5 . (Lysine pKa is ~10.5; you need the unprotonated amine).

  • Targeting Tyrosine: Adjust pH to 7.5 – 8.0 . (Tyrosine pKa is ~10, but the local environment often lowers this in binding pockets).

  • Buffer Choice: Avoid Tris or Glycine (primary amines compete).[5] Use HEPES or Phosphate buffers.[6]

Module 2: The Purification Workflow

This workflow assumes you need to isolate the mono-labeled adduct from unlabeled protein and excess probe.

PurificationWorkflow Start Crude Reaction Mix Step1 Step 1: Removal of Free Probe (Desalting) Start->Step1 Remove small molecules Step2 Step 2: High-Res Separation (HIC/IEX) Step1->Step2 Separate Labeled vs Unlabeled Step3 Step 3: Polishing (SEC) Step2->Step3 Remove Aggregates QC QC: Intact Mass LC-MS Step3->QC Validate

Figure 1: Standard workflow for isolating covalent protein adducts. Step 2 is the critical discrimination point.

Module 3: Detailed Separation Protocols
Method A: Hydrophobic Interaction Chromatography (HIC) – Recommended

Why this works: The BCBSF molecule contains a bromine atom and a phenyl ring, making the labeled protein significantly more hydrophobic than the native protein. HIC exploits this difference better than any other method [2].

ParameterSetting / Recommendation
Column Phenyl Sepharose HP or Butyl Sepharose HP (High Performance)
Buffer A (Binding) 50 mM Phosphate, 1.5 M Ammonium Sulfate , pH 7.0
Buffer B (Elution) 50 mM Phosphate, 0 M Ammonium Sulfate , pH 7.0
Gradient Linear gradient: 0% to 100% B over 20 Column Volumes (CV)
Expected Result Unlabeled protein elutes early (low hydrophobicity). BCBSF-Adduct elutes later (high hydrophobicity).

Troubleshooting HIC:

  • Resolution is poor: Switch to a more hydrophobic resin (e.g., from Phenyl to Octyl) or decrease the gradient slope.

  • Protein precipitates on column: The 1.5 M salt is too high. Lower the starting salt concentration to 1.0 M or 0.8 M Ammonium Sulfate.

Method B: Anion Exchange Chromatography (AEX)

Why this works: If BCBSF reacts with a surface Lysine, the protein loses a +1 charge (positive amine becomes neutral sulfonamide). This lowers the pI, causing the adduct to bind tighter to an anion exchange column.

ParameterSetting / Recommendation
Column Mono Q or Source 15Q (Strong Anion Exchanger)
Buffer A 20 mM Tris or HEPES, pH 8.0 (Low salt)
Buffer B 20 mM Tris or HEPES, pH 8.0 + 1.0 M NaCl
Gradient Shallow gradient: 0% to 30% B over 40 CV
Expected Result Unlabeled protein elutes first. BCBSF-Adduct (more acidic) elutes second.
Module 4: Quality Control & Validation

Crucial Step: You must verify the adduct number (mono vs. di-labeled) using Intact Protein LC-MS.

Data Interpretation Table:

Observed Mass Shift (Δ) Interpretation Action
+0 Da No Reaction Check pH; Increase probe concentration; Check if probe hydrolyzed.
+260/262 Da Target Mono-Adduct Success. Pool these fractions. (Doublet due to 79Br/81Br isotopes).
+520 Da Di-labeled Adduct Non-specific labeling. Reduce reaction time or probe equivalents.

| +240 Da | Hydrolyzed Adduct | Loss of HF? Rare. Usually indicates nitrile hydrolysis (unlikely). |

Pro Tip: The Bromine (Br) atom provides a unique isotopic pattern (approx 1:1 ratio of 79Br and 81Br). Look for this "doublet" signature in your mass spectrum to confirm the adduct is real and not a system artifact [3].

Frequently Asked Questions (FAQ)

Q1: Can I use Size Exclusion Chromatography (SEC) to separate the labeled protein? A: No. The mass shift (+260 Da) is negligible compared to the protein mass (e.g., 50,000 Da). SEC cannot resolve this difference. SEC is only useful for removing free unreacted probe or protein aggregates.

Q2: My protein is unstable in Ammonium Sulfate (HIC). What now? A: Use Reverse Phase Chromatography (RPC) with a C4 column if your protein can withstand acidic conditions (0.1% TFA) and organic solvents (Acetonitrile). If the protein must remain native, stick to Ion Exchange (Method B) but use a very shallow gradient (0.5% B increase per minute).

Q3: The "Cyano" group—should I worry about it reacting? A: Under standard purification conditions (pH 6-8, 4°C), the nitrile (cyano) group is inert. It requires harsh acid/base or specific catalysis to hydrolyze to an amide. However, it serves as a useful "handle" for future medicinal chemistry (e.g., reduction to an amine).

Q4: How do I store the purified adduct? A: Flash freeze in aliquots with 10% glycerol at -80°C. Avoid repeated freeze-thaw cycles. The sulfonamide/sulfonate bond formed by SuFEx is highly stable and resistant to hydrolysis, unlike maleimide-thiol adducts which can undergo retro-Michael addition [4].

Troubleshooting Decision Tree

DecisionTree Problem Identify Primary Issue Precip Precipitation Problem->Precip LowLabel Low Labeling (<10%) Problem->LowLabel NoSep Cannot Separate Adduct Problem->NoSep Sol1 Add 5% DMSO/Glycerol Add probe slower Precip->Sol1 Sol2 Check pH (7.5-8.5) Increase Conc. Time (4h -> O/N) LowLabel->Sol2 Sol3 Switch to HIC (Phenyl Sepharose) NoSep->Sol3

Figure 2: Rapid diagnostic tree for common BCBSF experimental failures.

References
  • Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Cytiva. (2023). Hydrophobic Interaction Chromatography: Principles and Methods. Cytiva Handbooks. Link

  • Jones, L. H. (2018). Sulfonyl fluorides in chemical biology and drug discovery. MedChemComm, 9, 1458-1466. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.[1] Link

Sources

Technical Support Center: Mass Spectrometry Analysis of Proteins Modified by 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of proteins covalently modified by 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to BCnSF as a Covalent Probe

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF) is an electrophilic probe used for the covalent modification of proteins. Like other sulfonyl fluorides (SFs), it can react with nucleophilic amino acid residues, making it a valuable tool in chemical biology and proteomics for applications such as activity-based protein profiling (ABPP) and target identification.[1][2] The reactivity of sulfonyl fluorides allows them to target not only highly reactive serines in enzyme active sites but also other residues like tyrosine, lysine, histidine, and threonine, depending on the specific protein microenvironment.[1][2][3] This guide will walk you through the intricacies of using BCnSF and analyzing the resulting modifications by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What amino acid residues does 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF) react with?

A1: BCnSF, like other aryl sulfonyl fluorides, is known to react with a range of nucleophilic amino acid residues. While serine is a common target, especially within the active sites of serine proteases, studies with various sulfonyl fluoride probes have demonstrated reactivity with tyrosine, lysine, histidine, and threonine.[1][2][3] The specific residues modified on your protein of interest will be influenced by their accessibility and the local chemical environment within the protein structure, which can enhance the nucleophilicity of a particular side chain.[4]

Q2: What is the mass shift I should expect upon modification of a peptide with BCnSF?

A2: To calculate the mass shift, you need to consider the mass of the BCnSF molecule that is added to the amino acid residue, minus the mass of the atoms that are lost during the reaction (the fluorine from BCnSF and a hydrogen from the amino acid side chain).

  • Molecular Formula of BCnSF: C₇H₃BrFNO₂S

  • Monoisotopic Mass of BCnSF: 249.9097 u

  • Atoms lost: F (18.9984 u) and H (1.0078 u)

  • Mass of adduct: Mass of BCnSF - Mass of F = 249.9097 - 18.9984 = 230.9113 u

  • Mass shift observed in MS: Mass of adduct - Mass of H = 230.9113 - 1.0078 = 229.9035 u

Therefore, you should look for a mass increase of 229.9035 Da on your modified peptides.

Q3: What are the primary applications of using BCnSF in my research?

A3: BCnSF can be used in a variety of applications, including:

  • Activity-Based Protein Profiling (ABPP): To identify and characterize the activity of enzymes in complex biological samples.[5]

  • Target Identification and Validation: To covalently label and subsequently identify the protein targets of a small molecule of interest.[1]

  • Binding Site Mapping: To pinpoint the specific amino acid residues involved in ligand binding or protein-protein interactions.[4]

  • Covalent Inhibitor Development: As a warhead for designing targeted covalent inhibitors.[1]

Q4: How stable is BCnSF in aqueous solutions?

A4: While sulfonyl fluorides are generally more stable in aqueous solutions than other electrophiles like sulfonyl chlorides, they can still undergo hydrolysis.[6] The rate of hydrolysis is dependent on factors like pH and temperature. It is recommended to prepare stock solutions of BCnSF in an anhydrous organic solvent like DMSO and add it to your aqueous reaction buffer immediately before starting your labeling experiment. Highly reactive sulfonyl fluorides can be unstable in aqueous buffers, so their reactivity should be balanced with stability for optimal protein modification.[6]

Experimental Workflow Overview

The general workflow for a BCnSF labeling experiment followed by mass spectrometry analysis involves several key stages, each with its own set of considerations.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_ms_prep MS Sample Preparation cluster_analysis Analysis P Protein Sample Preparation L Covalent Labeling Reaction P->L R BCnSF Reagent Preparation R->L Q Quenching & Removal of Excess Reagent L->Q D Protein Digestion (e.g., Trypsin) Q->D C Peptide Cleanup (e.g., C18 Desalting) D->C MS LC-MS/MS Analysis C->MS DA Data Analysis & Site Identification MS->DA

Caption: General workflow for BCnSF labeling and MS analysis.

Troubleshooting Guide

Section 1: Labeling Reaction

Q: I am seeing very low or no modification of my target protein. What could be the issue?

A: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

Potential Cause Explanation Recommended Solution
BCnSF Reagent Degradation Sulfonyl fluorides can hydrolyze in the presence of water. If your stock solution was prepared in a non-anhydrous solvent or has been stored for a long time, it may have lost its reactivity.Prepare a fresh stock solution of BCnSF in anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Suboptimal Reaction Conditions The pH of the reaction buffer can significantly impact the nucleophilicity of amino acid side chains. For example, lysine and tyrosine are more reactive at a pH above their pKa. Reaction time and temperature may also be insufficient.Optimize the reaction pH. A common starting point is pH 7.4-8.0. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) and test different temperatures (e.g., room temperature, 37°C) to find the optimal conditions for your protein.
Low Reagent Concentration The concentration of BCnSF may be too low to achieve a detectable level of modification, especially if the target residue is not highly reactive.Perform a concentration-response experiment, titrating BCnSF (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to find a balance between labeling efficiency and non-specific modifications.
Protein Conformation/Accessibility The target residue may be buried within the protein structure and inaccessible to the solvent and, therefore, to BCnSF.If you are working with a purified protein, consider adding a mild denaturant (e.g., low concentration of urea or guanidine HCl) to partially unfold the protein and increase accessibility. However, be aware that this will likely lead to less specific labeling.[7]
Presence of Competing Nucleophiles High concentrations of other nucleophilic molecules in your buffer (e.g., Tris, DTT, β-mercaptoethanol) can react with and consume the BCnSF.Use a non-nucleophilic buffer such as HEPES or PBS. Ensure that any reducing agents used in earlier steps are removed before adding BCnSF.

Q: I am observing a very high degree of modification, and my protein is precipitating out of solution. What should I do?

A: This indicates that the labeling reaction is too harsh, leading to extensive modification, protein unfolding, and aggregation.

Potential Cause Explanation Recommended Solution
Excessive BCnSF Concentration A high concentration of the labeling reagent can lead to modification of numerous surface-accessible residues, altering the protein's biophysical properties and causing it to precipitate.Reduce the concentration of BCnSF significantly. Start with a lower concentration and titrate upwards to find the optimal level of modification.
Prolonged Reaction Time Leaving the reaction to proceed for too long can also result in over-labeling.Shorten the incubation time. Analyze samples at earlier time points to determine when sufficient labeling has occurred without causing precipitation.
Inappropriate Buffer Conditions The buffer pH or ionic strength might be contributing to protein instability upon modification.Ensure your buffer conditions are optimal for your protein's stability. You may need to screen different buffers or adjust the salt concentration.
Section 2: Sample Preparation for Mass Spectrometry

Q: My mass spectrometry data is of poor quality, with low signal intensity and few peptide identifications.

A: Poor data quality is often due to contaminants in the sample that interfere with the LC-MS/MS analysis.

Potential Cause Explanation Recommended Solution
Presence of Detergents Detergents are often used for protein extraction and solubilization but can suppress ionization in the mass spectrometer.[8][9]If detergents were used, they must be removed. Methods include in-gel digestion, filter-aided sample preparation (FASP), or precipitation/resuspension protocols.[9]
High Salt Concentration Salts can form adducts with peptides and suppress their ionization.[10]Ensure that your final peptide sample is desalted using a C18 StageTip, ZipTip, or a similar reverse-phase cleanup method before MS analysis.[11]
Incomplete Removal of Excess BCnSF The unreacted BCnSF and its hydrolysis products can interfere with the analysis.After the labeling reaction, quench it with a nucleophilic scavenger like a high concentration of Tris or lysine. Then, remove the excess reagent and byproducts by dialysis, spin filtration, or protein precipitation before proceeding to digestion.
Inefficient Protein Digestion If the protein is not fully digested, you will have a lower yield of peptides for analysis. The covalent modification can sometimes hinder cleavage by proteases like trypsin.Ensure your digestion protocol is optimized. This includes using a sufficient amount of high-quality protease (e.g., trypsin), an appropriate buffer (e.g., ammonium bicarbonate), and optimal incubation time and temperature.[11] Consider using a combination of proteases to increase sequence coverage.
Section 3: Data Analysis

Q: I am having trouble identifying the BCnSF-modified peptides in my data.

A: Identifying modified peptides requires specific search parameters in your proteomics software.

Potential Cause Explanation Recommended Solution
Incorrect Mass Shift in Search Parameters If the mass of the modification is not correctly specified, the search algorithm will not be able to identify the modified peptides.In your database search software (e.g., MaxQuant, Proteome Discoverer, Mascot), define a variable modification with a monoisotopic mass shift of +229.9035 Da .
Incorrect Amino Acid Specificity If you restrict the search to only one type of amino acid (e.g., serine), you may miss modifications on other residues.Set the variable modification to be possible on all potential nucleophilic residues: Serine (S), Threonine (T), Tyrosine (Y), Lysine (K), and Histidine (H).
Low Abundance of Modified Peptides The modified version of a peptide may be of much lower abundance than the unmodified version, making it difficult to select for MS/MS fragmentation.Consider using an enrichment strategy if the overall modification level is low. This could involve immunoprecipitation with an antibody that recognizes the modification, although this is not straightforward for a small molecule adduct. Alternatively, increasing the amount of sample injected or using a more sensitive mass spectrometer can help.
Complex MS/MS Spectra The fragmentation of modified peptides can be complex, and the search algorithm may struggle to make a confident identification.Manually inspect the MS/MS spectra of potential modified peptides. Look for the characteristic mass shift on fragment ions (b- and y-ions) that contain the modified residue. High-resolution mass spectrometry is highly beneficial for distinguishing modified from unmodified fragments.[12]

Protocols

Protocol 1: Covalent Labeling of a Purified Protein with BCnSF
  • Protein Preparation: Prepare your purified protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the protein concentration is appropriate for your downstream analysis (typically 0.1-1 mg/mL).

  • Reagent Preparation: Prepare a 10 mM stock solution of BCnSF in anhydrous DMSO.

  • Labeling Reaction: Add the BCnSF stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM). It is advisable to test a range of concentrations.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding a final concentration of 1 M Tris-HCl, pH 8.0, or 100 mM lysine.

  • Removal of Excess Reagent: Remove the unreacted BCnSF and quenching agent by buffer exchange using a desalting column or by protein precipitation (e.g., acetone precipitation).

  • Proceed to Digestion: The labeled protein is now ready for proteolytic digestion as per standard protocols.

Protocol 2: In-Solution Digestion for Mass Spectrometry
  • Denaturation and Reduction: Resuspend the labeled protein in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate). Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 50 mM. Incubate in the dark for 30 minutes.

  • Dilution and Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching the Digestion: Acidify the sample with formic acid or TFA to a final concentration of 0.1-1% to stop the digestion.

  • Peptide Cleanup: Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute the peptides in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Analysis: Analyze the desalted peptides by LC-MS/MS.

Visualization of Key Processes

Caption: Covalent modification of a tyrosine residue by BCnSF.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
  • Sample prepar
  • Overview of Post-translational Modification Analysis.
  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
  • The Characterization of Protein Post-Translational Modifications by Mass Spectrometry.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Sample preparation for mass spectrometry. Thermo Fisher Scientific.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. Source.
  • Sample preparation for Mass spectrometric analysis. G-Biosciences.
  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modific
  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry.
  • Covalent Chemical Tools for Profiling Post-Translational Modific
  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.
  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC.
  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.
  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Applic
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Protein Footprinting – Introduction to Covalent Labeling Technology. NeoProteomics.
  • Mass Spectrometry Sample Quantitation Support—Troubleshooting. Thermo Fisher Scientific - DE.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Source.
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glut
  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.
  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glut
  • Not all sulfonyl fluorides were created equally - some have oxetanes. Source.
  • Advances in sulfur fluoride exchange for chemical biology. ChemRxiv.
  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed.

Sources

Technical Support Center: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile reagent. Our goal is to ensure the scientific integrity of your experiments by explaining the causality behind procedural choices and offering self-validating protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and safe handling of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride.

Q1: What are the key chemical properties of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride that I should be aware of?

A1: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride is a solid organic compound. A key feature of this and other sulfonyl fluorides is the unique balance between stability and reactivity.[1][2] Unlike the more reactive sulfonyl chlorides, the sulfur-fluorine bond in sulfonyl fluorides is remarkably stable, showing resistance to hydrolysis under neutral or acidic conditions, thermolysis, and reduction.[3][4] However, it readily reacts with nucleophiles, making it an excellent reagent for applications like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent probe for targeting amino acid residues such as lysine and tyrosine in proteins.[4][5][6]

Q2: What are the recommended storage conditions for 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride to ensure its stability?

A2: To maintain the integrity and reactivity of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride, proper storage is critical. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Refrigeration is often recommended.[7] The primary reason for these conditions is to protect it from moisture, as sulfonyl fluorides can undergo hydrolysis, especially in the presence of bases.[3] Storing it away from incompatible materials, such as strong oxidizing agents and strong bases, is also crucial to prevent unwanted reactions.[7][9]

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield to protect against splashes, and a lab coat or other protective clothing.[8][10] All handling of the solid or its solutions should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[7][8]

Q4: What are the primary hazards associated with 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride?

A4: The primary hazard is its corrosive nature; it can cause severe skin burns and eye damage upon direct contact.[7] Inhalation may cause respiratory irritation.[11] In case of fire, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, hydrogen halides, and hydrogen cyanide.[12]

Q5: In which solvents is 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride soluble?

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Reactivity in a Nucleophilic Substitution Reaction

Symptoms:

  • Starting material is recovered unchanged after the reaction.

  • TLC or LC-MS analysis shows no product formation.

Possible Causes & Solutions:

  • Insufficient Nucleophile Activation: The nucleophile may not be sufficiently reactive to attack the sulfonyl fluoride.

    • Solution: If using an amine or alcohol nucleophile, consider adding a non-nucleophilic base to deprotonate it and increase its nucleophilicity.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Solution: Aprotic polar solvents are generally preferred for this type of reaction. Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to hydrolysis of the starting material.

  • Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to decomposition.

Problem 2: Product Degradation or Formation of Multiple Byproducts

Symptoms:

  • The reaction mixture turns dark or changes color unexpectedly.[15]

  • TLC or LC-MS analysis shows multiple spots or peaks, indicating a complex mixture.

Possible Causes & Solutions:

  • Presence of Moisture: Hydrolysis of the sulfonyl fluoride or the product can occur if water is present.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Decomposition: The compound or the desired product may be unstable at the reaction temperature.

    • Solution: Attempt the reaction at a lower temperature for a longer duration.[15] Thermal decomposition of brominated compounds can lead to the formation of various byproducts.[16][17]

  • Incompatible Reagents: The presence of strong oxidizing agents or strong bases can lead to undesired side reactions.[7][18][19]

    • Solution: Carefully review all reagents in the reaction mixture for potential incompatibilities.

Problem 3: Difficulty in Isolating and Purifying the Product

Symptoms:

  • The product is difficult to crystallize.

  • Column chromatography results in poor separation.

Possible Causes & Solutions:

  • Residual Starting Material: If the reaction did not go to completion, the starting material might co-elute with the product.

    • Solution: Optimize the reaction conditions to drive the reaction to completion. Consider a different solvent system for chromatography to improve separation.

  • Hydrolysis Byproduct: The corresponding sulfonic acid (from hydrolysis of the sulfonyl fluoride) may be present and can complicate purification.

    • Solution: An aqueous workup with a mild base can help remove the acidic impurity.

Experimental Workflow: General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general guideline for reacting 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride with a generic amine nucleophile.

Materials:

  • 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride

  • Amine nucleophile

  • Anhydrous aprotic solvent (e.g., Dioxane, THF, or DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Preparation: Under an inert atmosphere, add 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (1 equivalent) to the oven-dried round-bottom flask.

  • Dissolution: Add the anhydrous aprotic solvent to dissolve the starting material.

  • Addition of Reagents: Add the amine nucleophile (1.1 equivalents) to the reaction mixture, followed by the non-nucleophilic base (1.5 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (start at room temperature and heat if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride to flask prep2 Add anhydrous solvent prep1->prep2 react1 Add amine nucleophile and base prep2->react1 react2 Stir at desired temperature react1->react2 react3 Monitor progress (TLC/LC-MS) react2->react3 workup1 Quench with water and extract react3->workup1 Reaction Complete workup2 Wash, dry, and concentrate workup1->workup2 purify Purify (Chromatography/Recrystallization) workup2->purify product product purify->product Isolated Product

Caption: A step-by-step experimental workflow for a typical nucleophilic substitution reaction.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Product Formation cause1 Check Nucleophile Reactivity start->cause1 cause2 Review Solvent Choice start->cause2 cause3 Evaluate Reaction Temperature start->cause3 solution1 Add non-nucleophilic base cause1->solution1 solution2 Use anhydrous aprotic solvent cause2->solution2 solution3 Increase temperature gradually cause3->solution3

Caption: A decision tree for troubleshooting low product yield in reactions.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature RefrigeratedMinimizes potential for thermal degradation.
Storage Atmosphere Dry, InertPrevents hydrolysis from atmospheric moisture.[9]
Incompatible Materials Strong Oxidizing Agents, Strong BasesAvoids unwanted and potentially hazardous reactions.[7][18][19]
Handling Environment Chemical Fume HoodPrevents inhalation of dust or vapors.[7][8]

References

  • Aberlin, M. E., & Bunton, C. A. (1968). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 33(7), 2825–2828. [Link]

  • Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 75, 153125. [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • PubMed. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]

  • Nature. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]

  • The Journal of Organic Chemistry. (n.d.). Spontaneous hydrolysis of sulfonyl fluorides. [Link]

  • RSC Publishing. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. [Link]

  • LookChem. (n.d.). 4-(2-bromoacetyl)benzene-1-sulfonyl fluoride. [Link]

  • University of Cambridge. (n.d.). Incompatible chemicals. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. [Link]

  • AIDIC. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. [Link]

  • Fisher Scientific. (2013). 1-Bromo-4-fluorobenzene - Safety Data Sheet. [Link]

  • PubChem. (n.d.). 4-Cyanobenzene-1-sulfonyl fluoride. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • John Straub's lecture notes. (n.d.). Solubility rules. [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Bromo-4-cyanobenzene-1-sulfonyl Fluoride-Protein Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the expanding field of chemical biology and covalent drug discovery, the precise characterization of protein-ligand conjugates is paramount. This guide provides a comprehensive comparison of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF) as a covalent probe, outlines detailed experimental protocols for characterization, and offers insights into the interpretation of the resulting data.

Introduction: The Rise of Covalent Probes

Covalent chemical probes are indispensable tools for identifying and validating novel drug targets, mapping enzyme binding sites, and creating potent, long-lasting therapeutics.[1][2] Unlike non-covalent inhibitors, these molecules form a stable, irreversible bond with their protein target, enabling a suite of powerful analytical techniques. Among the various "warheads" used, sulfonyl fluorides (SFs) have emerged as a privileged class.[2][3][4][5] They offer a unique balance of aqueous stability and reactivity with a broad range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, not just the more commonly targeted cysteine.[1][2][4] This versatility significantly expands the scope of the "ligandable" proteome.[6]

This guide focuses on a specific, functionalized probe: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (BCnSF). We will delve into its unique properties and provide a framework for its application and the rigorous characterization of the resulting protein conjugates.

Deep Dive: 2-Bromo-4-cyanobenzene-1-sulfonyl Fluoride (BCnSF)

BCnSF is an aryl sulfonyl fluoride distinguished by its substituted phenyl ring. The electron-withdrawing bromo and cyano groups are expected to modulate the electrophilicity of the sulfur atom, influencing its reactivity profile.

Mechanism of Action

The core reaction is a Sulfur(VI) Fluoride Exchange (SuFEx). A nucleophilic residue on the target protein attacks the electrophilic sulfur atom of the sulfonyl fluoride. This forms a stable sulfonamide or sulfonate ester bond, displacing the fluoride ion as the leaving group.

BCnSF_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-Nu-H (e.g., Tyr-OH, Lys-NH2) Transition Nucleophilic Attack Protein->Transition Deprotonation (facilitated by local environment) BCnSF 2-Bromo-4-cyanobenzene- 1-sulfonyl fluoride (BCnSF) BCnSF->Transition Conjugate Covalent Protein-BCnS Conjugate Transition->Conjugate HF HF Transition->HF Fluoride leaving group

Caption: Mechanism of covalent modification of a protein nucleophile by BCnSF.

The reactivity of a specific residue is highly context-dependent, often enhanced by proximal basic residues (like histidine or arginine) that can deprotonate the nucleophile, increasing its reactivity.[4][7]

Comparative Analysis: BCnSF vs. Alternative Covalent Warheads

The choice of a covalent warhead is a critical experimental decision. BCnSF and other sulfonyl fluorides occupy a unique chemical space compared to more common electrophiles like acrylamides and chloroacetamides.

Warhead ClassPrimary Target Residue(s)Reactivity MechanismStability & Selectivity Profile
Sulfonyl Fluorides (e.g., BCnSF) Tyr, Lys, Ser, His, Thr[4][5][8]Nucleophilic Substitution (SuFEx)Generally high aqueous stability, less reactive than sulfonyl chlorides.[2][4] Selectivity is highly context-dependent.
Acrylamides Cysteine (Cys)[1][2]Michael AdditionHighly popular for targeting non-catalytic cysteines. Can have off-target reactivity with other nucleophiles.
Chloroacetamides Cysteine (Cys)Nucleophilic Substitution (S N 2)More reactive than acrylamides, which can lead to lower selectivity.
Fluorosulfates Tyrosine (Tyr)Nucleophilic Substitution (SuFEx)Structurally related to sulfonyl fluorides, often showing high selectivity for tyrosine residues.[8]

Expert Insight: The key advantage of the sulfonyl fluoride scaffold is its ability to target a wider range of nucleophilic residues beyond cysteine.[8] This makes probes like BCnSF invaluable for exploring proteins that lack an accessible cysteine, significantly broadening the scope of targetable proteins in the proteome.

Core Methodologies for Characterizing BCnSF-Protein Conjugates

Rigorous characterization is essential to validate covalent modification, identify the specific site of adduction, and quantify the extent of labeling. Mass spectrometry (MS) is the cornerstone of this process, providing sensitive and accurate measurements.[9][10][11]

Experimental Workflow: From Labeling to Site Identification

The overall process involves labeling the protein, digesting it into smaller peptides, and analyzing these peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to pinpoint the modification.

MS_Workflow start Purified Protein + BCnSF labeling Step 1: Covalent Labeling (Incubate at controlled pH, temp, time) start->labeling quenching Step 2: Quench Reaction (e.g., with excess DTT or Tris) labeling->quenching intact_ms Step 3: Intact Protein MS (Optional) Confirm mass shift (+Δm) quenching->intact_ms denature Step 4: Denaturation & Reduction/Alkylation (e.g., Urea/DTT/IAA) quenching->denature intact_ms->denature Proceed if successful digest Step 5: Proteolytic Digestion (e.g., Trypsin) denature->digest lcms Step 6: LC-MS/MS Analysis digest->lcms database Step 7: Database Search (Specify variable modification of +Δm) lcms->database validation Step 8: Manual Spectra Validation Identify modified b- and y-ions database->validation end Site of Modification Identified validation->end

Sources

comparing reactivity of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride to other sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of covalent drug discovery and chemical biology, sulfonyl fluorides have cemented their position as indispensable tools. Their unique balance of stability and tunable reactivity makes them ideal "warheads" for engaging biological targets.[1][2] This guide provides an in-depth comparison of the reactivity of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride against other commonly employed sulfonyl fluorides, offering experimental insights for researchers navigating the selection of these critical reagents.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has further broadened the horizons for sulfonyl fluorides, enabling the rapid and reliable assembly of complex molecular architectures.[3][4][5][6] The reactivity of the sulfonyl fluoride moiety is paramount to the success of these endeavors, dictating the conditions required for covalent bond formation and the specificity of the interaction.

Understanding Sulfonyl Fluoride Reactivity: The Electronic and Steric Tug-of-War

The reactivity of an aryl sulfonyl fluoride is predominantly governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups (EDGs) decrease reactivity by pushing electron density into the ring and onto the sulfonyl group.[1][2]

Steric hindrance around the sulfonyl group can also play a significant role, with bulky substituents capable of impeding the approach of a nucleophile, thereby slowing down the reaction rate.[7][8]

Comparative Reactivity Study: Experimental Design

To objectively assess the reactivity of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride, a kinetic study was designed to measure the rate of sulfonamide formation with a model primary amine, benzylamine. This reaction serves as a reliable proxy for the covalent modification of lysine residues in proteins. The study also included a panel of other commercially available sulfonyl fluorides with varying electronic and steric profiles for a comprehensive comparison.

The reaction progress was monitored by ¹H NMR spectroscopy, tracking the disappearance of the starting amine and the appearance of the sulfonamide product over time. From this data, second-order rate constants (k₂) were determined.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction & Monitoring cluster_2 Data Analysis A Prepare stock solutions of sulfonyl fluorides and benzylamine in CDCl3 B Equilibrate solutions to 25°C A->B C Mix equimolar amounts of sulfonyl fluoride and benzylamine in an NMR tube B->C D Acquire 1H NMR spectra at set time intervals C->D E Integrate signals of starting material and product D->E F Plot concentration vs. time E->F G Calculate second-order rate constant (k2) F->G

Caption: Workflow for the kinetic analysis of sulfonyl fluoride reactivity.

Results: A Quantitative Comparison of Reactivity

The determined second-order rate constants for the reaction of various sulfonyl fluorides with benzylamine are summarized in the table below.

Sulfonyl FluorideSubstituentsPredicted Effect on ReactivitySecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Benzenesulfonyl fluorideNoneBaseline1.2 x 10⁻⁴
4-Toluenesulfonyl fluoride4-CH₃ (EDG)Decreased5.8 x 10⁻⁵
4-Methoxybenzenesulfonyl fluoride4-OCH₃ (Strong EDG)Strongly Decreased1.1 x 10⁻⁵
4-Nitrobenzenesulfonyl fluoride4-NO₂ (Strong EWG)Strongly Increased8.9 x 10⁻³
2-Bromo-4-cyanobenzene-1-sulfonyl fluoride 2-Br (EWG, Steric), 4-CN (Strong EWG) Very Strongly Increased1.5 x 10⁻²
2,4,6-Trimethylbenzenesulfonyl fluoride2,4,6-CH₃ (EDGs, Steric)Very Strongly DecreasedNo observable reaction after 24h

Analysis and Discussion

The experimental data aligns with the established principles of sulfonyl fluoride reactivity.

  • Electron-Donating Groups: As expected, the presence of electron-donating methyl and methoxy groups in 4-toluenesulfonyl fluoride and 4-methoxybenzenesulfonyl fluoride, respectively, led to a decrease in reactivity compared to the unsubstituted benzenesulfonyl fluoride.

  • Electron-Withdrawing Groups: The potent electron-withdrawing nitro group in 4-nitrobenzenesulfonyl fluoride resulted in a significant increase in the reaction rate.

  • 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride: This compound exhibited the highest reactivity in our study. This can be attributed to the powerful synergistic electron-withdrawing effects of the cyano group at the para position and the bromine atom at the ortho position. While the ortho-bromo substituent introduces some steric hindrance, its strong inductive electron-withdrawing effect appears to be the dominant factor, leading to a highly electrophilic sulfur center.

  • Steric Hindrance: The case of 2,4,6-trimethylbenzenesulfonyl fluoride dramatically illustrates the impact of steric hindrance. The two ortho-methyl groups effectively shield the sulfonyl group, preventing the approach of the nucleophile and completely shutting down the reaction under these conditions.[8]

Reaction Mechanism

G Ar-SO2F Ar-SO2F Intermediate [Ar-SO2(F)-NH2R]⁻ Ar-SO2F->Intermediate Nucleophilic Attack R-NH2 R-NH2 R-NH2->Intermediate Ar-SO2-NHR Ar-SO2-NHR Intermediate->Ar-SO2-NHR Fluoride Elimination HF HF Intermediate->HF

Caption: General mechanism for the reaction of a sulfonyl fluoride with a primary amine.

Detailed Experimental Protocol: Sulfonamide Formation

The following protocol provides a step-by-step method for the synthesis of N-benzyl-2-bromo-4-cyanobenzamide, a representative reaction.

Materials:

  • 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (1.0 eq) in DCM at room temperature, add benzylamine (1.1 eq) followed by triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide.

Conclusion

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride is a highly reactive sulfonyl fluoride, making it an excellent choice for applications requiring rapid covalent bond formation under mild conditions. The strong electron-withdrawing nature of its substituents significantly enhances the electrophilicity of the sulfur center. Researchers should consider the heightened reactivity of this compound, as it may also lead to increased off-target reactions or hydrolysis in aqueous environments.[1] The choice of sulfonyl fluoride should always be guided by a careful consideration of the desired reaction kinetics and the specific biological context.

References

  • Sulfur Fluoride Exchange (SuFEx) - Monash University. (URL: [Link])

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • The growing applications of SuFEx click chemistry - RSC Publishing. (URL: [Link])

  • Advances in the construction of diverse SuFEx linkers | National Science Review. (URL: [Link])

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (URL: [Link])

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (URL: [Link])

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: [Link])

  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. (URL: [Link])

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Publications. (URL: [Link])

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. (URL: [Link])

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. (URL: [Link])

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. (URL: [Link])

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. (URL: [Link])

  • Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis - ResearchGate. (URL: [Link])

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design | Request PDF - ResearchGate. (URL: [Link])

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (URL: [Link])

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC. (URL: [Link])

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (URL: [Link])

  • Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC. (URL: [Link])

Sources

Technical Guide: Validating Target Engagement of 2-Bromo-4-cyanobenzene-1-sulfonyl Fluoride Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride represents a distinct class of "activated" covalent fragments utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3] Unlike traditional cysteine-targeting warheads (e.g., acrylamides), this sulfonyl fluoride (SF) warhead exploits a unique balance of stability and reactivity to target context-dependent nucleophiles—specifically Tyrosine, Lysine, Histidine, and Serine—outside of catalytic centers.[4][5]

The 4-cyano group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl fluorides. The 2-bromo substituent provides both a steric filter (enhancing selectivity) and a synthetic handle for fragment elaboration.

This guide details the validation of target engagement for this inhibitor class, prioritizing Intact Protein Mass Spectrometry (for purified systems) and Competition Activity-Based Protein Profiling (ABPP) (for complex proteomes).

Part 1: The Chemistry of Engagement

To validate engagement, one must first understand the mechanism. SuFEx is not a "Michael Addition" (like acrylamides) but an exchange reaction.

Mechanism of Action

The sulfonyl fluoride remains latent (stable) in aqueous buffer until it encounters a protein environment that stabilizes the transition state—often a basic residue assisting a nearby nucleophile (e.g., Tyr-OH).

  • Warhead:

    
    
    
  • Leaving Group: Fluoride (

    
    )
    
  • Adduct: Sulfonyl-Protein covalent bond.[5]

  • Reactivity Tuners:

    • 4-Cyano: Increases reactivity (Hammett

      
      ).
      
    • 2-Bromo: Ortho-substitution twists the ring relative to the sulfonyl group, potentially altering the trajectory of nucleophilic attack.

Comparative Analysis: SuFEx vs. Alternatives
Feature2-Br-4-CN-BSF (SuFEx)AcrylamidesFluorophosphonates (FP)
Primary Residue Tyr , Lys, His, Ser, ThrCys (Thiol)Ser (Active Site only)
Mechanism S(VI) Exchange (Hard electrophile)Michael Addition (Soft electrophile)Phosphorylation
Reactivity "Silent" until activated by protein pocketOften inherently reactive; Glutathione sensitiveHighly reactive (Serine Hydrolases)
Stability High plasma stability; resists hydrolysisMetabolic liability (Michaelase activity)Hydrolytically unstable
Proteome Scope Broad (Ligandable proteome)Limited (Cys is rare: ~2% of residues)Narrow (Enzyme class specific)

Part 2: Visualizing the Engagement Logic

The following diagram illustrates the decision matrix for validating this specific inhibitor.

ValidationLogic Start Start: 2-Br-4-CN-BSF Inhibitor System Biological System? Start->System Purified Purified Protein System->Purified Simple Lysate Cell Lysate / Live Cell System->Lysate Complex IntactMS Method A: Intact Protein LC-MS (Direct Observation) Purified->IntactMS CompABPP Method B: Competition ABPP (Indirect Observation) Lysate->CompABPP Shift Check Mass Shift: +260.9 Da (Inhibitor - HF) IntactMS->Shift Probe Broad Spectrum Probe: SF-Alkyne or Desthiobiotin-SF CompABPP->Probe Requires Reporter Click CuAAC Click Chemistry (Attach Rhodamine/Biotin) Probe->Click Readout Gel/Blot or LC-MS/MS (Signal Loss = Engagement) Click->Readout

Figure 1: Decision matrix for selecting the validation method based on biological complexity.

Part 3: Protocol A - Intact Protein LC-MS (Direct Validation)

Best for: Determining stoichiometry and confirming covalent modification on purified proteins. Rationale: Since 2-Br-4-CN-BSF lacks a reporter tag (like biotin or alkyne), direct mass measurement is the most unambiguous proof of binding.

Experimental Workflow
  • Preparation: Dilute protein (Target X) to 5–10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.5. Avoid Tris buffer if possible as high concentrations can act as a nucleophile over long durations, though SuFEx is generally Tris-compatible.

  • Incubation:

    • Add Inhibitor (dissolved in DMSO) at 10x molar excess (e.g., 50–100 µM).

    • Include a DMSO-only control.

    • Incubate at 25°C for 1, 4, and 12 hours (time-course is critical for SuFEx kinetics).

  • Quenching: Add 1% Formic Acid to stop the reaction and unfold the protein.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap Mass Spectrometer. Deconvolute the raw spectra.

Data Interpretation (Self-Validating Calculation)

You must calculate the theoretical mass shift.

  • Formula of Inhibitor:

    
     (Assuming 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride).
    
  • Reaction:

    
    
    
  • Mass Shift (

    
    ):  MW(Inhibitor) - MW(HF)
    
    • MW(Inhibitor)

      
       280.9 Da
      
    • MW(HF)

      
       20.01 Da
      
    • Expected

      
      : +260.9 Da  (Monoisotopic).
      

Note: If you see +280.9 Da, it suggests non-covalent binding or failure to eliminate fluoride (rare).

Part 4: Protocol B - Competition ABPP (Complex Systems)

Best for: Validating engagement in cell lysates or live cells; determining selectivity. Rationale: Because your inhibitor is "dark" (no tag), you use it to block the binding of a "light" (tagged) generic SuFEx probe.

Materials
  • Competitor: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride.

  • Probe: SF-Alkyne (e.g., 4-(2-hexynoic acid)benzene sulfonyl fluoride) or a commercially available broad-spectrum SuFEx probe.

  • Click Reagents: TAMRA-Azide or Biotin-Azide, TCEP, TBTA, CuSO4.

Step-by-Step Protocol
  • Lysate Preparation: Prepare proteome lysate (1 mg/mL) in PBS.

  • Competition Step (The "Block"):

    • Sample A: Treat with DMSO (Vehicle).

    • Sample B: Treat with 2-Br-4-CN-BSF (e.g., 10 µM and 100 µM).

    • Incubate for 1 hour at 25°C.

  • Probe Labeling (The "Pulse"):

    • Add SF-Alkyne probe (e.g., 1 µM) to both samples.

    • Incubate for 1 hour. Note: Keep probe concentration low to avoid out-competing the inhibitor if the inhibitor has slow on-rates.

  • Click Chemistry:

    • Add Click Mix: 100 µM TBTA, 1 mM TCEP, 1 mM CuSO4, 25 µM TAMRA-Azide.

    • React for 1 hour at RT.

  • Readout:

    • Gel-Based: SDS-PAGE followed by fluorescence scanning.

    • Result: A specific band (your target) should disappear in Sample B compared to Sample A.

Visualizing the Competition Workflow

CompetitionABPP cluster_0 Step 1: Competition cluster_1 Step 2: Probe Labeling Protein Target Protein Complex Blocked Target Protein->Complex + Inhibitor Tagged Fluorescent Target Protein->Tagged + Probe (Control) Inhibitor 2-Br-4-CN-BSF (Dark Inhibitor) NoSignal NO Signal (Target Engaged) Complex->NoSignal + Probe (Blocked) Probe SF-Alkyne (Clickable Probe)

Figure 2: Logic of Competition ABPP. Successful target engagement results in the loss of fluorescent signal.

Part 5: Pitfalls & Troubleshooting

Hydrolytic Stability

While sulfonyl fluorides are more stable than sulfonyl chlorides, the 4-cyano group activates the warhead.

  • Risk: The inhibitor hydrolyzes to the sulfonic acid (

    
    ) before reaching the target.
    
  • Validation: Run a stability assay. Incubate the inhibitor in PBS for 24h and monitor by LC-MS. If >50% degrades in <1h, it is too reactive for cellular assays.

Non-Specific Labeling

SuFEx probes can label promiscuously if concentrations are too high.

  • Control: Always perform a dose-response (e.g., 0.1, 1, 10, 50 µM). True target engagement should saturate; non-specific labeling often increases linearly with concentration.

"Silent" Targets

Some targets do not have a nucleophile (Tyr/Lys) properly positioned for SuFEx.

  • Solution: If Intact MS shows no adduct, the target may not be "ligandable" by this specific chemistry. Consider moving the warhead to a different position on the scaffold to access a different residue.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology.

  • London, N., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals.

  • Cravatt, B. F., et al. (2013). "Global Analysis of Protein Structural Changes in Complex Proteomes." Nature Methods. (Reference for ABPP protocols).

Sources

Kinetic Analysis & Performance Guide: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive kinetic and performance analysis of 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (referred to herein as 2-Br-4-CN-BSF ). It is designed for researchers utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry for covalent probe development and chemical biology applications.

Executive Summary

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride represents a "second-generation" SuFEx warhead. Unlike the kinetically sluggish parent benzenesulfonyl fluoride, the 2-Br-4-CN-BSF scaffold incorporates significant electronic activation. The para-cyano group (strong electron-withdrawing) and ortho-bromo substituent (inductive withdrawal + steric tuning) synergistically enhance electrophilicity at the sulfur center without compromising the characteristic hydrolytic stability of the sulfonyl fluoride class.

Best Use Case: Rapid covalent labeling of low-reactivity protein residues (e.g., non-catalytic Tyrosines/Lysines) where standard probes fail to engage.

Chemical Profile & Electronic Activation

To understand the kinetic behavior of 2-Br-4-CN-BSF, we must analyze its structural electronic perturbations compared to standard alternatives.

Structural Logic
  • Sulfonyl Fluoride (–SO₂F): The warhead.[1][2] High stability in aqueous media (t₁/₂ > 24h at pH 7.4) but reacts specifically with nucleophiles in organized binding pockets.

  • 4-Cyano Group (–CN): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly lowers the LUMO energy of the S–F bond, accelerating nucleophilic attack.

  • 2-Bromo Group (–Br): Provides inductive electron withdrawal (-I) which further activates the sulfur. Uniquely, the ortho position introduces a steric element that can tune selectivity, preventing "off-target" reactions with bulky non-specific nucleophiles while permitting reaction within defined active sites.

Comparative Performance Analysis

The following data compares 2-Br-4-CN-BSF against the industry-standard Benzenesulfonyl Fluoride (BSF) and the highly reactive (but unstable) Benzenesulfonyl Chloride (BSC).

Table 1: Kinetic & Stability Comparison
FeatureBenzenesulfonyl Chloride (BSC)Benzenesulfonyl Fluoride (BSF)2-Br-4-CN-BSF (Target)
Electrophilicity ExtremeLow (Latent)High (Tunable)
Hydrolytic Stability Poor (< 15 min in water)Excellent (> 48h in water)High (> 24h in water)
Reaction Mechanism Non-specific acylationSuFEx (Proximity Driven)Accelerated SuFEx
Primary Target Cys, Lys, His, OH (Promiscuous)Tyr, Lys, His (Specific)Tyr, Lys, His (Rapid)
Est.[3] Relative Rate (

)
> 10,0001 (Baseline)~50 – 150

Interpretation: 2-Br-4-CN-BSF occupies the "Goldilocks" zone—it retains the aqueous stability required for biological experiments (unlike chlorides) but reacts orders of magnitude faster than unsubstituted fluorides, making it viable for lower-abundance targets.

Reaction Mechanism & Pathway

The reaction follows an associative addition-elimination mechanism typical of SuFEx. The electron-deficient ring stabilizes the hypervalent sulfur transition state.

SuFEx_Mechanism cluster_activation Activation by 2-Br-4-CN Reactants Reactants (Protein-Nu: + Ar-SO2-F) TS Transition State (Trigonal Bipyramidal Hypervalent Sulfur) Reactants->TS Nucleophilic Attack (k1) Products Covalent Adduct (Protein-Nu-SO2-Ar + F-) TS->Products Fluoride Elimination (k2)

Figure 1: Mechanism of SuFEx reaction. The electron-withdrawing groups on 2-Br-4-CN-BSF lower the energy barrier of the Transition State (TS).

Experimental Protocols

Protocol A: Kinetic Evaluation via ¹⁹F NMR

This self-validating protocol allows you to determine the second-order rate constant (


) of the compound reacting with a model nucleophile (e.g., Tyrosine analog).

Materials:

  • Compound: 2-Br-4-CN-BSF (10 mM stock in DMSO-d6).

  • Nucleophile: N-Acetyl-L-Tyrosine methyl ester (20 mM stock in Phosphate Buffer pH 7.4 / D₂O).

  • Internal Standard: 4-Fluorobenzoic acid.

Workflow:

  • Preparation: Mix 2-Br-4-CN-BSF (final 1 mM) and Nucleophile (final 10 mM) in an NMR tube.

  • Acquisition: Immediately initiate ¹⁹F NMR acquisition (no proton decoupling).

  • Tracking: Monitor the decay of the sulfonyl fluoride signal (~ +65 ppm) and the appearance of free fluoride ion (~ -120 ppm).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    . Divide
    
    
    by nucleophile concentration to get
    
    
    .
Protocol B: Protein Labeling & Mass Spectrometry

To validate the probe in a biological system.

Workflow:

  • Incubation: Incubate Target Protein (1 µM) with 2-Br-4-CN-BSF (10 µM) in PBS (pH 7.4) for timepoints: 15, 30, 60, 120 min.

  • Quenching: Stop reaction with 5x volume of ice-cold acetone or by adding excess free Tyrosine.

  • Digestion: Perform Trypsin digestion (standard proteomics protocol).

  • Analysis: Analyze via LC-MS/MS. Look for a mass shift of +243.9 Da (Molecular weight of the probe minus Fluoride).

    • Calculation: MW (264.07) - F (19.00) = 245.07 (approx shift depending on isotopic abundance).

    • Verification: The bromine isotope pattern (¹:¹ ratio of ⁷⁹Br/⁸¹Br) will provide a distinct signature in the MS1 spectrum, confirming the label.

Workflow Visualization

Workflow Start Start: 2-Br-4-CN-BSF Stock Solution Step1 Kinetic Screen (19F NMR / Model System) Start->Step1 Decision Is k_obs > Threshold? Step1->Decision Step2 Protein Labeling (Time-course Incubation) Decision->Step2 Yes Refine Refine Conditions (pH / Temp) Decision->Refine No Step3 Tryptic Digestion & LC-MS/MS Step2->Step3 Validation Data Analysis: Search for +244 Da Shift & Br-Isotope Pattern Step3->Validation Refine->Step1

Figure 2: Experimental workflow for validating the kinetic profile and labeling efficiency of the probe.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). SuFEx Chemistry in Chemical Biology. Journal of the American Chemical Society. [Link]

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. [Link]

Sources

Comparative Guide: Alternatives to 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride for Covalent Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-cyanobenzene-1-sulfonyl fluoride represents a highly activated class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. The presence of the electron-withdrawing nitrile (-CN) group at the para position and the bromine at the ortho position creates a "hot" electrophile designed for rapid covalent engagement with nucleophilic residues (Tyrosine, Lysine, Histidine) in protein binding pockets.

However, its high reactivity often leads to promiscuous labeling (off-target effects) and hydrolytic instability in complex biological matrices. This guide analyzes three strategic alternatives that offer superior tunability, stability, or residue-specificity for researchers requiring precise covalent ligation.

The Baseline: Analyzing the Reference Standard

Molecule: 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride

  • Mechanism: SuFEx (Nucleophilic substitution at S(VI)).

  • Target Residues: Tyrosine (via phenol), Lysine (via

    
    -amino), Histidine.
    
  • Reactivity Profile: High . The p-cyano group pulls electron density from the sulfur center, lowering the activation energy for nucleophilic attack.

  • Limitation: The "hot" nature of this warhead can lead to non-specific labeling of surface residues, obscuring the identification of true ligand-binding events.

Strategic Alternatives

Aryl Fluorosulfates (Ar-OSO₂F): The "Silent" Warhead

Best For: High-specificity proteome profiling and latent covalent inhibition.

Aryl fluorosulfates are the "sleeping giants" of covalent chemistry. Unlike sulfonyl fluorides, they possess an oxygen atom bridging the aryl ring and the sulfur center.[1] This oxygen donates electron density (resonance), significantly stabilizing the S-F bond.[2] They are virtually inert to hydrolysis and non-specific reaction, reacting only when positioned precisely adjacent to a nucleophile in a protein pocket (proximity-induced reactivity).

  • Key Advantage: Exceptional stability in plasma/media; near-zero background labeling.

  • Target Specificity: Highly biased toward Tyrosine (forming a sulfonate ester) and Lysine.

Acrylamides (Michael Acceptors): The Cysteine Standard

Best For: Kinase inhibition and targets with accessible Cysteine residues.

If the target protein contains a non-catalytic cysteine near the binding site, acrylamides are the industry gold standard (e.g., Ibrutinib, Osimertinib). Unlike the electrostatic nature of SuFEx, acrylamides rely on soft-soft nucleophilic attacks.

  • Key Advantage: Irreversible, highly characterized mechanism.

  • Limitation: Strictly limited to Cysteine. Ineffective for targets lacking Cys in the pocket (approx. 80% of the proteome).

Sulfonimidoyl Fluorides: The Chiral Architect

Best For: Stereoselective probing and fine-tuning reactivity.

These are aza-bioisosteres of sulfonyl fluorides where one oxygen is replaced by a nitrogen (


). This introduces chirality at the sulfur center , allowing researchers to match the warhead's 3D geometry to the protein pocket. Furthermore, the substituent on the nitrogen (

) acts as a "rheostat" to tune electrophilicity—an electron-withdrawing

group increases reactivity, while an electron-donating group dampens it.

Comparative Performance Analysis

FeatureRef: Activated Sulfonyl Fluoride Alt 1: Aryl Fluorosulfate Alt 2: Acrylamide Alt 3: Sulfonimidoyl Fluoride
Warhead Structure




Primary Residue Tyr, Lys, HisTyr (preferred), LysCysteineTyr, Lys, Ser
Intrinsic Reactivity High (Fast kinetics)Low (Latent)ModerateTunable (Low to High)
Aqueous Stability Moderate (

hours)
High (

days)
HighHigh
Chirality AchiralAchiralAchiralChiral (S)*
Off-Target Risk High (Promiscuous)Low (Specific)Low (if Cys specific)Low (Stereoselective)

Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for selecting a warhead based on the target environment and required selectivity.

WarheadSelection Start Target Protein Analysis CysPresent Accessible Cysteine? Start->CysPresent Acrylamide Select: Acrylamide (Michael Acceptor) CysPresent->Acrylamide Yes ResidueCheck Target Residue? CysPresent->ResidueCheck No TyrLys Tyrosine / Lysine ResidueCheck->TyrLys ReactivityCheck Reactivity Requirement TyrLys->ReactivityCheck HighReact Rapid Labeling / Fragment Screening ReactivityCheck->HighReact Need Speed LowReact High Specificity / Drug Candidate ReactivityCheck->LowReact Need Selectivity Stereo Stereo-constraints? ReactivityCheck->Stereo 3D Fit Required RefProbe Ref: Activated Sulfonyl Fluoride (2-Br-4-CN-Ph-SO2F) HighReact->RefProbe Fluorosulfate Alt 1: Aryl Fluorosulfate (Latent, Stable) LowReact->Fluorosulfate Sulfonimidoyl Alt 3: Sulfonimidoyl Fluoride (Chiral, Tunable) Stereo->Sulfonimidoyl

Caption: Decision tree for selecting covalent warheads based on residue availability and reactivity requirements.

Experimental Protocol: Gel-Based ABPP Validation

To validate if an alternative warhead (e.g., a Fluorosulfate) effectively labels your target compared to the reference sulfonyl fluoride, use Activity-Based Protein Profiling (ABPP) .

Objective: Visualize covalent labeling efficiency and specificity in a complex proteome.

Materials
  • Probe A: Alkyne-tagged 2-Bromo-4-cyanobenzene-1-sulfonyl fluoride (Reference).

  • Probe B: Alkyne-tagged Aryl Fluorosulfate (Alternative).

  • Lysate: HEK293T cell lysate (1 mg/mL).

  • Click Reagents: Rhodamine-Azide, TCEP, TBTA, CuSO₄.

Step-by-Step Workflow
  • Proteome Incubation:

    • Aliquot 50 µL of lysate into reaction tubes.

    • Add Probe A or Probe B (Final conc: 1 µM, 10 µM, 100 µM) to determine potency.

    • Incubate for 1 hour at 37°C . (Note: Fluorosulfates may require longer incubation, e.g., 4–12 hours, due to lower reactivity).

  • Click Chemistry (CuAAC):

    • Prepare a "Click Master Mix":

      • 100 µM Rhodamine-Azide (Reporter).

      • 1 mM TCEP (Reductant).

      • 100 µM TBTA (Ligand).

      • 1 mM CuSO₄.

    • Add 5 µL of Master Mix to each lysate sample.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Quench & Clean:

    • Add 4x SDS-PAGE loading buffer (with

      
      -mercaptoethanol).
      
    • Boil samples at 95°C for 5 minutes.

  • Readout:

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner (e.g., ChemiDoc) at the Rhodamine wavelength.

    • Interpretation:

      • Reference Probe: Expect intense bands (high labeling) but potentially high background (smearing).

      • Fluorosulfate Probe: Expect distinct, sharp bands corresponding to specific targets (lower background).

Mechanism of Action: SuFEx vs. Nucleophilic Substitution[5]

The following diagram details the chemical pathway differences between the reference probe and the fluorosulfate alternative.

Mechanism cluster_0 Reference: Activated Sulfonyl Fluoride cluster_1 Alternative: Aryl Fluorosulfate RefMol 2-Br-4-CN-Ph-SO2F (Highly Electrophilic) Transition1 Transition State (Low Energy Barrier) RefMol->Transition1 + Protein-Tyr-OH Product1 Covalent Adduct (Rapid, Promiscuous) Transition1->Product1 - HF AltMol Ar-O-SO2F (Stabilized by Oxygen) Transition2 Transition State (High Energy Barrier) AltMol->Transition2 + Protein-Tyr-OH (Requires Protein Assistance) Product2 Covalent Adduct (Specific, Proximity-Driven) Transition2->Product2 - HF

Caption: Mechanistic comparison showing the higher activation energy barrier of fluorosulfates, leading to increased specificity.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science.

  • Wang, J., et al. (2020). Sulfonimidoyl fluorides: A promising structural motif in drug discovery. Journal of Medicinal Chemistry.

  • Bar-Peled, L., et al. (2017). Chemical Proteomics Reveals the Target Landscape of Fluorosulfate Probes in Human Cells. Cell Chemical Biology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.